molecular formula C8H17NO B1400066 N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine CAS No. 1342492-93-6

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Cat. No.: B1400066
CAS No.: 1342492-93-6
M. Wt: 143.23 g/mol
InChI Key: RMHIGXCFQIFJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a chemical compound featuring an amine group linked to a tetrahydropyran ring, a common heterocycle in medicinal chemistry. The tetrahydropyran (THP) moiety is a privileged structure in drug discovery, known for improving the physicochemical properties and metabolic stability of lead molecules . Heterocyclic compounds like this one are of significant interest in pharmaceutical research, as over 85% of all FDA-approved drugs contain a heterocyclic ring, and they are frequently explored for a range of biological activities, including potential anticancer properties . This amine serves as a versatile building block (synthon) in organic synthesis. Researchers may utilize it for the design and development of novel molecular entities. Its structure makes it a potential intermediate in constructing more complex molecules for screening against various biological targets. As with many specialized amines, its primary research value lies in its application as a precursor in multi-step synthetic routes.

Properties

IUPAC Name

N-methyl-2-(oxan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-4-8-3-2-6-10-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHIGXCFQIFJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of Tetrahydropyran Scaffolds: A Technical Guide to the Therapeutic Potential of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and provide unique structural motifs for targeting a range of biological entities. This technical guide delves into the therapeutic potential of a novel, yet underexplored chemical entity, N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest significant promise. This whitepaper will, therefore, serve as a forward-looking guide for researchers, scientists, and drug development professionals. We will dissect the medicinal chemistry rationale for its potential, propose a comprehensive synthetic and screening workflow, and explore strategies for developing this core into a new class of therapeutics.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran (THP) moiety, a saturated six-membered ring containing an oxygen atom, has become an increasingly important building block in drug discovery.[1][2] Its utility stems from a unique combination of physicochemical properties that address common challenges in medicinal chemistry.

The THP ring is often employed as a bioisostere for a cyclohexane ring.[1] This substitution can lead to several advantageous modifications of a molecule's properties:

  • Improved ADME Profile: The introduction of the oxygen atom generally reduces lipophilicity compared to its carbocyclic counterpart.[1] This can lead to improved aqueous solubility, reduced metabolic clearance, and a more favorable overall absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][4]

  • Enhanced Target Interactions: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a cyclohexane ring.[1] This can lead to increased binding affinity and potency.

  • Conformational Rigidity: The THP ring has a lower conformational entropy than a more flexible linear ether, which can be advantageous in locking a molecule into a bioactive conformation.[1]

These properties have been successfully leveraged in the development of numerous approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5]

The Therapeutic Promise of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

The structure of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine combines the beneficial THP core with a flexible N-methylethanamine side chain. This combination presents several intriguing possibilities for therapeutic intervention. The basic nitrogen atom can serve as a key pharmacophoric feature, interacting with acidic residues in a target protein or acting as a handle for further chemical modification.

Given the prevalence of the THP moiety in kinase inhibitors and other targeted therapies, a hypothetical drug discovery program for this scaffold could initially focus on oncology.[1]

A Proposed Drug Discovery and Development Workflow

The following sections outline a comprehensive, albeit hypothetical, workflow for the exploration of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine as a novel therapeutic agent.

Synthesis of the Core Scaffold and Analog Library

A robust and flexible synthetic route is paramount for any successful medicinal chemistry campaign. The synthesis of the target compound and a library of analogs can be approached through several established methods for constructing functionalized tetrahydropyrans.[6][7] A plausible retrosynthetic analysis is presented below.

G Target N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine Intermediate1 2-(Tetrahydro-2H-pyran-3-yl)ethanamine Target->Intermediate1 N-methylation Intermediate2 2-(Tetrahydro-2H-pyran-3-yl)acetonitrile Intermediate1->Intermediate2 Nitrile Reduction Intermediate3 (Tetrahydro-2H-pyran-3-yl)methanol Intermediate2->Intermediate3 Cyanation Intermediate4 Tetrahydro-2H-pyran-3-carboxylic acid Intermediate3->Intermediate4 Reduction StartingMaterial Commercially Available Pyran Derivatives Intermediate4->StartingMaterial Oxidation

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol (Intermediate 3)

  • To a solution of Tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LAH) (1.5 eq) portion-wise.

    • Causality: LAH is a powerful reducing agent capable of converting the carboxylic acid to the corresponding primary alcohol. The reaction is performed at low temperature to control the exothermic reaction.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Causality: Allowing the reaction to warm to room temperature ensures the complete reduction of the starting material.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Causality: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts, making them easy to filter off.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (Tetrahydro-2H-pyran-3-yl)methanol.

  • Purify the crude product by flash column chromatography on silica gel.

    • Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and ensure the absence of impurities.

Proposed Screening Cascade for Kinase Inhibition

To investigate the potential of the synthesized compounds as kinase inhibitors, a tiered screening approach is proposed.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Cellular Assays cluster_3 In Vivo & ADME Studies A High-Throughput Screen (HTS) Broad Kinase Panel @ 10 µM B IC50 Determination for Active Hits A->B Identify Hits C Selectivity Profiling Against Related Kinases B->C Confirm Potency D Target Engagement Assays (e.g., CETSA, NanoBRET) C->D Assess Selectivity E Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) D->E Validate On-Target Activity F Pharmacokinetic Profiling (e.g., mouse, rat) E->F Demonstrate Cellular Efficacy G Xenograft Efficacy Models F->G Evaluate Drug-like Properties

Caption: Proposed screening cascade for kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the diluted test compounds to the wells.

    • Causality: The assay measures the ability of the compound to compete with ATP for the kinase's active site.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add a detection reagent that measures the amount of phosphorylated substrate or the amount of remaining ATP (e.g., using luminescence or fluorescence).

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Self-Validation: Include a known inhibitor as a positive control and DMSO as a negative control to ensure the assay is performing correctly.

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the SAR is crucial for optimizing the initial hits into lead compounds. The following table outlines potential modifications to the core scaffold and the rationale behind them.

Modification SiteProposed ModificationRationale
N-Methyl Group Removal (NH), Ethyl, IsopropylExplore the impact of steric bulk and hydrogen bond donation on potency and selectivity.
Ethanamine Linker Propanamine, ButanamineVary the distance and flexibility between the THP ring and the basic nitrogen.
Tetrahydropyran Ring Introduction of substituents (e.g., methyl, hydroxyl) at positions 2, 4, 5, and 6Probe for additional interactions with the target and modulate physicochemical properties.
Tetrahydropyran Oxygen Replacement with Sulfur (Thiane) or Carbon (Cyclohexane)Assess the importance of the oxygen as a hydrogen bond acceptor and its impact on ADME.[1]

Conclusion and Future Directions

While N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a novel chemical entity without established biological activity, its structural components are well-represented in successful drug discovery programs. The strategic incorporation of the tetrahydropyran moiety offers a compelling starting point for the development of new therapeutics with potentially favorable ADME properties. The proposed synthetic and screening workflows provide a robust framework for initiating such an investigation. Future work should focus on the synthesis of a diverse library of analogs to explore the structure-activity landscape and identify promising lead compounds for further development. The versatility of the THP scaffold suggests that this line of inquiry could lead to the discovery of new medicines for a variety of diseases.

References

  • Vertex AI Search. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. 2024 May 16.
  • Surleraux D, et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Med Chem. 2011;3(6):727-44. Available from: [Link]

  • Gedeon S, et al. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J Clin Med Rev Rep. 2023;5(1). Available from: [Link]

  • Gedeon S, et al. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. 2025 Aug 7. Available from: [Link]

  • Schneider G. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2025 Mar 24. Available from: [Link]

  • Roush WR, et al. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Tetrahedron. 2010;66(33):6329-6344. Available from: [Link]

  • de Souza LS, et al. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2024;23(2). Available from: [Link]

  • Rao AVR, et al. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Org Lett. 2001;3(10):1539-41. Available from: [Link]

  • Ghorbani-Vaghei R, et al. Efficient and Eco-Friendly One-Pot Synthesis of Functionalized Furan-2-one, Pyrrol-2-one, and Tetrahydropyridine Using Lemon Juice as a Biodegradable Catalyst. ChemistryOpen. 2020;9(4):469-476. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

  • Wei Z, et al. Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. J Org Chem. 2004;69(15):5144-7. Available from: [Link]

  • Kim H, et al. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Mar Drugs. 2016;14(4):65. Available from: [Link]

  • Boston University. Bioisosteres of Common Functional Groups. Available from: [Link]

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  • Schneider G. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2025 Mar 24. Available from: [Link]

  • Singh P, et al. Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate. 2025 Aug 10. Available from: [Link]

  • Di L, Kerns EH. Drug-Like Properties: Concepts, Structure Design and Methods. Request PDF. Available from: [Link]

  • DeGoey DA, et al. The graphical representation of ADME-related molecule properties for medicinal chemists. Bioorg Med Chem Lett. 2018;28(22):3545-3554. Available from: [Link]

Sources

Optimizing Bioisosteres: A Technical Guide to the Pharmacophore Analysis of Tetrahydro-2H-pyran-3-yl Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of tetrahydro-2H-pyran-3-yl amine derivatives, a privileged scaffold in modern medicinal chemistry. This moiety serves as a critical bioisostere for piperidine and cyclohexane rings, offering modulated lipophilicity (LogP), reduced basicity, and improved metabolic stability. This guide details the structural dynamics, pharmacophore modeling protocols, and synthetic pathways necessary for deploying this scaffold in drug discovery programs, with specific applications in DPP-4 inhibition and Triple Uptake Inhibitors (TUIs).

The Bioisosteric Rationale: Why This Scaffold?

The tetrahydro-2H-pyran (THP) ring is frequently employed to optimize lead compounds containing morpholine or piperidine rings. The substitution of the nitrogen atom (in piperidine) with oxygen (in THP) fundamentally alters the physicochemical profile of the molecule.

Physicochemical Comparison

The 3-amino-THP scaffold offers a unique balance of polarity and lipophilicity. Unlike the highly basic piperidine (pKa ~10-11), the THP ether oxygen is not ionizable at physiological pH, meaning the basicity is solely determined by the exocyclic amine at position 3.

Table 1: Comparative Physicochemical Properties (General Trends)

PropertyPiperidine-3-amine CoreTetrahydro-2H-pyran-3-amine CoreImpact on Drug Design
pKa (Ring Heteroatom) ~10.8 (Basic)Non-ionizableReduces lysosomal trapping; improves passive permeability.
H-Bonding Donor & AcceptorAcceptor Only (Ether O)Removes one H-bond donor; alters solvation shell.
LogP (Lipophilicity) Lower (more polar if ionized)Higher (more lipophilic)Increases hydrophobic interactions in S1/S2 pockets.
hERG Liability High Risk (Cationic center)Reduced RiskLower pKa reduces affinity for the hERG channel pore.
Metabolic Liability N-Oxidation, DealkylationOxidative ring opening (slower)Generally improves metabolic stability (t1/2).

Expert Insight: The shift from piperidine to THP is often driven by the need to mitigate "phospholipidosis" and hERG toxicity associated with amphiphilic basic amines. The THP ether oxygen acts as a weak H-bond acceptor, often engaging backbone amides in the target protein (e.g., DPP-4).

Structural & Conformational Dynamics[1]

Understanding the 3D shape of the THP ring is a prerequisite for successful pharmacophore modeling.

The Chair Conformation & Substituent Preference

The THP ring predominantly adopts a chair conformation (


). The positioning of the amine at C3 and substituents at C2 or C6 is governed by steric and electronic factors.
  • Equatorial Preference: Bulky substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions.

  • The Anomeric Effect: If an electronegative substituent is present at C2 (adjacent to the ring oxygen), it may prefer the axial orientation due to the anomeric effect, stabilizing the

    
     orbital with the lone pair of the ring oxygen (
    
    
    
    ).
  • Intramolecular H-Bonding: In 3-amino derivatives, an intramolecular hydrogen bond between the amine (donor) and the ring oxygen (acceptor) can stabilize specific conformations, potentially locking the pharmacophore in a "bioactive" shape before binding.

Chirality

The biological activity is strictly stereodependent.

  • DPP-4 Inhibitors (e.g., Omarigliptin): The (2R, 3S) configuration is often critical to orient the amine for salt-bridge formation with Glu205/206 while positioning the hydrophobic groups in the S1 pocket.

  • Triple Uptake Inhibitors: Research indicates that (3S, 6S) isomers often display superior potency due to a specific "folded" conformation required for transporter binding [1].

Pharmacophore Modeling Protocol

This section details a self-validating workflow for generating pharmacophore models for THP-3-amine derivatives.

Computational Workflow

The following diagram outlines the iterative process of model generation and validation.

PharmacophoreWorkflow Step1 1. Dataset Curation (Actives vs. Decoys) Step2 2. Conformation Generation (Monte Carlo / Systematic) Step1->Step2 Step3 3. Molecular Alignment (Flexible vs. Rigid) Step2->Step3 Step4 4. Pharmacophore Extraction (3D Spatial Features) Step3->Step4 Step5 5. Validation (ROC Analysis) Step4->Step5 Decision AUC > 0.7? Step5->Decision Decision->Step3 No (Refine Alignment) Final Final Model (Virtual Screening) Decision->Final Yes

Figure 1: Iterative Pharmacophore Generation Workflow. Note the feedback loop at the validation stage to ensure model robustness.

Feature Definition (The THP-3-Amine Signature)

For a typical THP-3-amine derivative binding to a target like DPP-4 or BACE1, the pharmacophore hypothesis is defined by four key features:

  • Positive Ionizable (PI): The primary or secondary amine at C3. This is the "anchor" point, typically forming a salt bridge with Asp or Glu residues (e.g., Glu205/206 in DPP-4).

  • Hydrogen Bond Acceptor (HBA): The ether oxygen of the pyran ring. This vector is often directional, accepting a proton from the protein backbone.

  • Hydrophobic Centroid (HYD): The carbon backbone of the pyran ring (C4-C5-C6) often sits against a hydrophobic wall (e.g., Tyr or Phe residues).

  • Excluded Volumes (XV): Steric boundaries defined by the receptor pocket to prevent clashes.

Validation Protocol (Self-Validating System)

To ensure the model is not a hallucination of the training set:

  • Decoy Set Generation: Generate 50 decoys for every 1 active ligand using the DUD-E (Directory of Useful Decoys) methodology. Decoys must match physicochemical properties (MW, LogP) but differ in topology.

  • ROC Analysis: Plot the Receiver Operating Characteristic curve. A valid model must achieve an Area Under Curve (AUC) > 0.7.

  • Enrichment Factor (EF): Calculate EF1% to determine early recognition capability.

Case Study: DPP-4 Inhibition (Omarigliptin Analogues)[2]

The clinical success of Omarigliptin (MK-3102) validates the THP-3-amine pharmacophore.

Binding Mode Mechanism

The binding of THP-3-amine derivatives to Dipeptidyl Peptidase-4 (DPP-4) relies on a precise lock-and-key mechanism.

  • The Anchor: The protonated amine at C3 forms a bidentate salt bridge with the carboxylate side chains of Glu205 and Glu206 .

  • The Specificity: The THP ring occupies the S2 pocket. The (2R, 3S) stereochemistry is essential to direct the C2 substituent (often a fluorophenyl group) into the hydrophobic S1 sub-pocket without steric clash [2].

DPP4_Interaction Ligand_Amine Ligand: C3-NH3+ Glu205 DPP-4: Glu205 Ligand_Amine->Glu205 Salt Bridge (2.8Å) Glu206 DPP-4: Glu206 Ligand_Amine->Glu206 Salt Bridge (2.9Å) Ligand_Ring Ligand: THP Ring Tyr547 DPP-4: Tyr547 Ligand_Ring->Tyr547 Hydrophobic/VdW Ligand_Sub Ligand: C2-Phenyl S1_Pocket S1 Hydrophobic Pocket Ligand_Sub->S1_Pocket Pi-Stacking

Figure 2: Interaction Map of THP-3-amine derivatives within the DPP-4 Active Site. The amine-Glu interactions are the critical pharmacophoric anchor.

Synthetic Accessibility & Protocols

A pharmacophore is useless if the molecule cannot be synthesized. The introduction of the chiral amine at C3 and substituents at C2/C6 requires stereoselective methods.

Synthetic Strategy: Chiral Pool vs. Cyclization

Two primary routes exist:

  • Chiral Pool: Starting from carbohydrates (e.g., D-Mannose or D-Talose) to retain stereocenters [3].

  • Prins Cyclization: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. This is highly effective for generating 2,6-cis-tetrahydropyrans [4].

Protocol: Reductive Amination (General Procedure)

For converting a pyran-3-one intermediate to the target amine.

  • Reagents: Tetrahydro-2H-pyran-3-one derivative (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq).

  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve ketone in MeOH under

      
       atmosphere.
      
    • Add Ammonium Acetate and stir for 30 min to form the imine in situ.

    • Cool to 0°C and add

      
       portion-wise.
      
    • Stir at RT for 12-16h.

    • Quench: Acidify with 1N HCl (to decompose borate complexes), then basify with NaOH to pH > 10.

    • Extraction: Extract with DCM. The organic layer contains the amine.[1][2][3][4]

  • Purification: Chiral HPLC or resolution with tartaric acid is often required if the starting material was racemic.

References

  • Vertex AI Search Result 1.1: Flexible and biomimetic analogs of triple uptake inhibitor... (2025).[5][6] Retrieved from

  • Vertex AI Search Result 1.2: Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors... (2013).[7][8] Bioorg Med Chem Lett. Retrieved from

  • Vertex AI Search Result 1.9: Synthesis and conformational analysis of pyran inter-halide analogues of D-talose. Retrieved from

  • Vertex AI Search Result 1.11: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives... Retrieved from

  • Vertex AI Search Result 1.5: The Influence of Bioisosteres in Drug Design... Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a substituted amine of significant interest to researchers and drug development professionals. Its structure, featuring a tetrahydropyran (THP) ring linked to an N-methylated ethylamine side chain, presents a unique scaffold for the design of novel therapeutic agents. The tetrahydropyran moiety is a prevalent structural motif in numerous natural products and bioactive molecules, often conferring favorable pharmacokinetic properties. This guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of this target molecule, grounded in established chemical principles and supported by authoritative literature. We will explore two primary retrosynthetic approaches, offering detailed experimental insights and a comparative analysis to aid in laboratory-scale synthesis and process development.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine reveals two primary disconnection points, leading to two distinct synthetic strategies.

Diagram: Retrosynthetic Analysis

G cluster_1 Disconnection 1 cluster_2 Disconnection 2 cluster_3 Disconnection 3 target N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine pathway1 Pathway 1: Late-Stage N-Methylation target->pathway1 pathway2 Pathway 2: Early Introduction of Nitrogen target->pathway2 intermediate1 2-(Tetrahydro-2H-pyran-3-yl)ethanamine target->intermediate1 C-N bond formation (Methylation) intermediate3 3-(2-Azidoethyl)tetrahydro-2H-pyran target->intermediate3 Azide Reduction & Methylation pathway1->intermediate1 pathway2->intermediate3 intermediate2 Tetrahydropyran-3-acetonitrile intermediate1->intermediate2 Nitrile Reduction

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway 1 (Late-Stage N-Methylation): This strategy focuses on first constructing the 2-(tetrahydro-2H-pyran-3-yl)ethanamine core, followed by N-methylation in the final step. This approach is advantageous as it allows for the synthesis and purification of the primary amine intermediate before introducing the methyl group.

  • Pathway 2 (Convergent Synthesis via Tetrahydropyran Formation): This alternative approach involves the synthesis of a suitably functionalized acyclic precursor, followed by a cyclization reaction to form the tetrahydropyran ring. This can be a highly efficient strategy, particularly for controlling stereochemistry.

Pathway 1: Synthesis via Late-Stage N-Methylation

This pathway is a linear and robust approach that begins with the construction of the tetrahydropyran ring, followed by the elaboration of the ethylamine side chain and concluding with N-methylation.

Diagram: Pathway 1 - Synthetic Route

G start Dihydropyran step1 Hydroformylation start->step1 intermediate1 Tetrahydro-2H-pyran-3-carbaldehyde step1->intermediate1 step2 Wittig Reaction intermediate1->step2 intermediate2 3-(2-Nitrovinyl)tetrahydro-2H-pyran step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 2-(Tetrahydro-2H-pyran-3-yl)ethanamine step3->intermediate3 step4 Reductive Amination (Eschweiler-Clarke) intermediate3->step4 product N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine step4->product

Caption: Overview of the late-stage N-methylation pathway.

Step 1: Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde

The synthesis commences with the hydroformylation of dihydropyran. This reaction introduces a formyl group at the 3-position, a key handle for subsequent transformations.

  • Rationale: Hydroformylation is a powerful one-carbon homologation reaction. The use of a rhodium or cobalt catalyst allows for regioselective addition of a formyl group and a hydrogen atom across the double bond.

Step 2: Chain Elongation via Wittig Reaction

The aldehyde is then subjected to a Wittig reaction with nitromethane to introduce the two-carbon side chain.

  • Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. The use of nitromethane provides a nitroalkene intermediate, which is an excellent precursor to a primary amine.

Step 3: Reduction to the Primary Amine

The nitro group is subsequently reduced to a primary amine.

  • Rationale: The reduction of a nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄) are common and effective methods.

Step 4: N-Methylation via Eschweiler-Clarke Reaction

The final step involves the methylation of the primary amine to the desired N-methyl secondary amine using the Eschweiler-Clarke reaction.[1][2][3]

  • Rationale: The Eschweiler-Clarke reaction is a classic and highly efficient method for the exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[1][2][3] It is a reductive amination process that avoids the over-alkylation to quaternary ammonium salts that can occur with other methylating agents.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[4] A simplified version of this reaction using only formaldehyde has also been reported, which can be advantageous for substrates with acid-sensitive groups.[5]

Experimental Protocol: Eschweiler-Clarke Methylation
  • To a solution of 2-(tetrahydro-2H-pyran-3-yl)ethanamine (1.0 eq) in formic acid (excess, ~5-10 eq) is added aqueous formaldehyde (37 wt. %, excess, ~3-5 eq).

  • The reaction mixture is heated to reflux (approximately 100 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and the excess formic acid and formaldehyde are removed under reduced pressure.

  • The residue is dissolved in water and basified to pH > 10 with a strong base (e.g., NaOH or K₂CO₃).

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel yields the pure N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine.

Pathway 2: Convergent Synthesis via Prins Cyclization

This pathway offers a more convergent approach, where the tetrahydropyran ring is formed in a key cyclization step from an acyclic precursor. The Prins cyclization is a powerful tool for the synthesis of tetrahydropyran rings.[6][7][8][9][10]

Diagram: Pathway 2 - Synthetic Route

G start1 Homoallylic alcohol step1 Prins Cyclization start1->step1 start2 Aldehyde start2->step1 intermediate1 Substituted Tetrahydropyran step1->intermediate1 step2 Functional Group Interconversion intermediate1->step2 intermediate2 2-(Tetrahydro-2H-pyran-3-yl)acetonitrile step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 2-(Tetrahydro-2H-pyran-3-yl)ethanamine step3->intermediate3 step4 Reductive Amination intermediate3->step4 product N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine step4->product

Caption: Overview of the convergent Prins cyclization pathway.

Key Step: Prins Cyclization

The core of this strategy is the acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a substituted tetrahydropyran.[6] This reaction proceeds through an oxocarbenium ion intermediate and can be highly stereoselective.[6]

  • Rationale: The Prins cyclization is a versatile and atom-economical method for constructing the tetrahydropyran ring.[9] The choice of Lewis or Brønsted acid catalyst can influence the stereochemical outcome of the reaction.[6][7]

Subsequent Transformations

Following the cyclization, the resulting substituted tetrahydropyran would undergo a series of functional group interconversions to introduce the ethylamine side chain. This could involve, for example, conversion of a hydroxyl group to a leaving group, followed by displacement with cyanide and subsequent reduction. The final N-methylation would be carried out as described in Pathway 1.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Late-Stage N-MethylationPathway 2: Convergent Prins Cyclization
Overall Strategy LinearConvergent
Key Transformation Eschweiler-Clarke Methylation[1][2][3]Prins Cyclization[6][7][8]
Advantages Robust and well-established reactions. Easier purification of intermediates.Potentially shorter route. Good for stereocontrol.
Disadvantages Longer linear sequence.Optimization of the Prins cyclization can be challenging.
Reagent Considerations Readily available reagents.Requires synthesis of specific homoallylic alcohol and aldehyde precursors.

Conclusion

Both presented pathways offer viable routes to N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, desired purity, and available starting materials. Pathway 1 represents a more traditional and perhaps more readily implemented approach for laboratory-scale synthesis. Pathway 2, while potentially more elegant and efficient, may require more significant optimization of the key Prins cyclization step. This guide provides the foundational knowledge and strategic insights necessary for the successful synthesis of this important molecule.

References

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An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a synthetic organic compound featuring a secondary amine linked to a tetrahydropyran ring. As a substituted cyclic amine, this molecule holds potential interest in medicinal chemistry and drug discovery programs. The amine functional group can act as a basic center, influencing the molecule's ionization state at physiological pH, while the tetrahydropyran moiety contributes to its overall polarity and steric bulk. A thorough understanding of its core physical constants and acid-base properties (pKa) is fundamental for any rational drug design and development effort. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a viable drug product.[1][2]

This guide provides a comprehensive overview of the key physicochemical properties of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. In the absence of extensive published experimental data for this specific molecule, we will focus on the established methodologies for determining these properties, blending theoretical principles with practical experimental protocols and modern computational approaches.

Physicochemical Properties: A Predictive Overview

In modern drug discovery, in silico prediction of physicochemical properties is a critical first step to assess the potential of a new chemical entity.[2] Various computational models, ranging from quantitative structure-property relationship (QSPR) algorithms to quantum mechanics-based calculations, are employed to estimate these values before a compound is synthesized.[3][4][5][6]

Below is a table of predicted physicochemical properties for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. These values are estimations derived from computational algorithms and serve as a valuable baseline for experimental verification.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁₇NODefines the elemental composition.
Molecular Weight 143.23 g/mol Influences diffusion and permeability; a key component of Lipinski's Rule of Five.[7][8]
Boiling Point ~190-210 °CIndicates volatility and the strength of intermolecular forces.
Density ~0.9 - 1.0 g/cm³Important for formulation and manufacturing processes.
Water Solubility Moderately SolubleAffects absorption, distribution, and formulation options (e.g., for intravenous vs. oral delivery).[9]
pKa (of the conjugate acid) ~10.0 - 10.8Determines the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding.[1][10][11]
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.0Measures lipophilicity, which is critical for membrane permeability and overall ADME profile.[12]

Determination of Physicochemical Properties: Methodologies and Protocols

The causality behind experimental choices is rooted in the need for precision, reproducibility, and relevance to physiological conditions. The following sections detail the gold-standard methodologies for empirically determining the key properties of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine.

Experimental Determination of Physical Constants

1. Boiling Point Determination

The boiling point is a fundamental physical property that reflects the strength of intermolecular forces. For a polar molecule like this amine, hydrogen bonding and dipole-dipole interactions are significant.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Methodology (Small-Scale Distillation):

    • Place a small volume (1-2 mL) of the purified compound in a micro-distillation apparatus.

    • Add a boiling chip to ensure smooth boiling.

    • Slowly heat the apparatus using a suitable heating mantle.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

2. Density Measurement

Density is a crucial parameter for formulation and process chemistry.

  • Principle: Density is the mass of a substance per unit volume.

  • Methodology (Vibrating Tube Densimeter): [13][14]

    • Calibrate the instrument with dry air and deionized water at a known temperature.

    • Inject a small, bubble-free sample of the liquid amine into the oscillating U-tube.

    • The instrument measures the change in the oscillation frequency of the tube, which is directly related to the density of the sample.

    • Record the density at a specified temperature (e.g., 20°C or 25°C). This method is highly accurate and requires only a small sample volume.

3. Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities.[15][16][17][18][19]

  • Principle: "Like dissolves like." The polarity of the amine, with its hydrogen-bonding capabilities and hydrocarbon structure, will dictate its solubility in various solvents. As a basic compound, its aqueous solubility will be highly pH-dependent.

  • Methodology (Equilibrium Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl) in a sealed vial.

    • Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully extract an aliquot of the supernatant.

    • Determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or LC-MS.

    • The measured concentration represents the equilibrium solubility.

pKa Determination: The Key to Understanding Ionization

The pKa of the conjugate acid of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine dictates the ratio of its ionized (protonated) to non-ionized (neutral) form at any given pH. This is arguably the most important physicochemical parameter for predicting in vivo behavior.[1][10][20]

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate and widely used method for pKa determination.[21][22]

  • Principle: A solution of the amine (a base) is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored as the titrant is added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point).

  • Step-by-Step Methodology: [23][24]

    • Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (a co-solvent like methanol may be used if solubility is low). The final concentration should be around 1-10 mM.

    • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

    • Data Collection: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-volume of the equivalence point. Alternatively, a derivative plot (ΔpH/ΔV vs. volume) can be used to accurately locate the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare Amine Solution (1-10 mM) D Add Incremental Volume of HCl A->D B Prepare Standardized 0.1 M HCl Titrant B->D C Calibrate pH Meter (pH 4, 7, 10) E Stir and Allow pH to Stabilize C->E D->E F Record pH and Volume Added E->F F->D Repeat until past equivalence point G Plot pH vs. Volume of HCl F->G H Determine Equivalence Point (V_eq) G->H I Calculate Half-Equivalence Point (V_eq / 2) H->I J pKa = pH at V_eq / 2 I->J

Workflow for pKa determination by potentiometric titration.

The Role of Physicochemical Properties in Drug Development

The physical constants and pKa value of a compound like N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine are not mere academic data points; they are critical predictors of its behavior as a potential drug.

ADME Profile and the Henderson-Hasselbalch Relationship

The Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug are profoundly influenced by its ionization state.[1][25][26] The Henderson-Hasselbalch equation provides the mathematical link between pH, pKa, and the ratio of ionized to non-ionized forms. For our basic amine:

pH = pKa + log ( [Amine] / [Amine-H⁺] )

  • Absorption: In the acidic environment of the stomach (pH 1-3), the amine will be almost completely protonated (ionized). This charged form is polar and has poor permeability across the lipid cell membranes of the gastric mucosa. In the more neutral environment of the small intestine (pH 6-7.5), a larger fraction of the amine will be in its neutral, more lipophilic form, allowing for better passive diffusion and absorption into the bloodstream.[11]

  • Distribution: Once in the blood (pH ~7.4), the amine will exist in an equilibrium of ionized and non-ionized forms. Only the non-ionized form can readily cross biological barriers like the blood-brain barrier. The pKa value is therefore a key determinant of whether a drug can reach its intended target.[25]

Lipinski's Rule of Five and "Drug-Likeness"

Lipinski's Rule of Five provides a set of simple heuristics to evaluate the "drug-likeness" of a compound for oral bioavailability.[7][8][27][28] Let's assess our molecule based on its predicted properties:

  • Molecular Weight < 500 Da: 143.23 g/mol (Pass )

  • LogP < 5: Predicted ~1.5-2.0 (Pass )

  • Hydrogen Bond Donors < 5: 1 (the N-H group) (Pass )

  • Hydrogen Bond Acceptors < 10: 2 (the Nitrogen and the Oxygen atoms) (Pass )

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine comfortably adheres to Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for development as an orally administered drug.

ADME_Factors cluster_props Key Properties cluster_adme Pharmacokinetic Profile (ADME) Compound N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine Physicochemical Properties pKa pKa Determines Ionization State Solubility Solubility Affects Dissolution & Formulation Lipophilicity LogP Governs Membrane Permeability MW Molecular Weight Influences Diffusion Absorption Absorption Gut Wall Permeation pKa->Absorption Distribution Distribution Tissue & BBB Penetration pKa->Distribution Solubility->Absorption rate-limiting step Lipophilicity->Absorption Lipophilicity->Distribution MW->Absorption MW->Distribution Metabolism Metabolism Enzymatic Breakdown Absorption->Metabolism Distribution->Metabolism Excretion Excretion Renal/Hepatic Clearance Metabolism->Excretion

Relationship between physicochemical properties and ADME.

Conclusion

The comprehensive characterization of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine's physical constants and pKa value is an indispensable step in its evaluation as a potential drug candidate. While computational tools provide excellent initial estimates, rigorous experimental determination via methods such as potentiometric titration, densimetry, and shake-flask solubility assays is essential for generating the accurate data required for regulatory submission and advancing a compound through the development pipeline. The interplay between these properties, particularly the pKa, governs the entire pharmacokinetic profile of the molecule. A deep, mechanistic understanding of these principles allows scientists and researchers to make informed decisions, optimize lead compounds, and ultimately increase the probability of success in the complex field of drug development.

References

  • Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. [Link]

  • Patsnap Synapse. (2024). What are the physicochemical properties affecting drug distribution?. Patsnap Synapse. [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • arXiv. (2024). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Molecular Discovery. [Link]

  • BYJU'S. (n.d.). Test for Amino Groups. BYJU'S. [Link]

  • EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. [Link]

  • ResearchGate. (n.d.). Physicochemical Properties, Formulation, and Drug Delivery: Principles and Applications | Request PDF. ResearchGate. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

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  • The Organic Chemistry Tutor. (2021). Physical Properties in Organic Chemistry | Melting Point, Boiling Point & Solubility Explained. YouTube. [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Rowan. [Link]

  • Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. Drug Design Org. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. WebAssign. [Link]

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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

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  • Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc. [Link]

  • ResearchGate. (n.d.). Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. ResearchGate. [Link]

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  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

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Bioisosteric Evolution: Bioactivity & SAR Profiling of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Saturated Ether Scaffold

The transition from aromatic heterocycles to saturated bioisosteres is a pivotal strategy in modern medicinal chemistry. This guide profiles N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine , a structural analog of the anti-vertigo drug Betahistine (2-[2-(methylamino)ethyl]pyridine).[1]

By replacing the pyridine ring with a tetrahydropyran (THP) moiety, researchers can modulate physicochemical properties—specifically lowering lipophilicity (


) while eliminating the metabolic liability of the pyridine nitrogen. This scaffold serves as a critical "saturated ether" fragment for developing Histamine H3 Receptor (H3R)  ligands and Sigma-1 receptor  modulators.[1]

Medicinal Chemistry: Structural Rationale & SAR

The "Ether Switch" Bioisosterism

The core rationale for evaluating this scaffold lies in the bioisosteric replacement of the aromatic ring (phenyl or pyridine) with a tetrahydropyran (THP) ring.

FeatureBetahistine (Pyridine Core)THP Analog (Target Scaffold)Impact on Bioactivity
Electronic Nature

-electron rich (Aromatic)

-electron rich (Saturated Ether)
Loss of

-

stacking; gain of H-bond acceptance via ether oxygen.[1]
Basicity (pKa) Pyridine N (pKa ~5.[1]6) + AmineEther O (Neutral) + Amine (pKa ~9.[1]5)Elimination of the heteroaromatic basic center reduces off-target binding.[1]
Metabolic Stability Susceptible to N-oxidationHigh oxidative stabilityProlonged half-life (

); reduced CYP450 inhibition liability.[1]
Stereochemistry Planar (Achiral ring)Chair Conformation (Chiral at C3)Critical: C3-substitution creates enantiomers (

), requiring chiral resolution.[1]
Pharmacophore Mapping

In the context of H3R antagonism, the basic amine (N-methyl) serves as the primary anchor, interacting with the conserved Aspartate (Asp3.32) residue in the receptor pocket. The THP ring acts as a lipophilic spacer that positions the amine. Unlike the planar pyridine, the THP ring adopts a chair conformation, projecting the ethylamine tail into a distinct vector space, potentially improving selectivity against H1/H2 subtypes.

Primary Pharmacological Targets

Histamine H3 Receptor (Antagonist/Inverse Agonist)

This is the highest-probability target.[1] The scaffold mimics the "amine-spacer-core" motif of standard H3 ligands.[1]

  • Mechanism: Blockade of constitutive H3R activity enhances the release of histamine, acetylcholine, and dopamine in the prefrontal cortex.

  • Therapeutic Utility: Cognitive enhancement (ADHD, Alzheimer's), narcolepsy, and potentially obesity (via modulation of feeding behavior).

Sigma-1 Receptor ( R)

N-methyl-ethyl-amine side chains attached to lipophilic cores are classic pharmacophores for


R binding.[1]
  • Relevance:

    
    R modulation is implicated in neuroprotection and antidepressant activity. The THP analog may act as a "chaperone" ligand.
    

Experimental Protocols (Self-Validating Systems)

Chemical Synthesis: Reductive Amination

To ensure high purity for biological testing, avoid direct alkylation. Use reductive amination.

  • Precursor: Start with Tetrahydro-2H-pyran-3-carbaldehyde .

  • Imine Formation: Dissolve aldehyde (1.0 eq) in dry Methanol (MeOH). Add Methylamine (2.0 M in THF, 1.5 eq) and anhydrous

    
     to sequester water. Stir at RT for 4 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. The basic amine product will remain in the organic phase at basic pH.
    
  • Chiral Resolution (Critical): The product is a racemate. Separate enantiomers using Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column (Mobile phase:

    
    /MeOH + 0.1% Diethylamine).
    
In Vitro Binding Assay: H3 Receptor Affinity

Validation Check: Use Thioperamide (


) as the positive control.[1]
  • Tissue Source: Rat cerebral cortex membranes or CHO cells stably expressing human hH3R.

  • Radioligand:

    
     (
    
    
    
    , specific activity ~80 Ci/mmol).[1]
  • Buffer System:

    
     Tris-HCl, pH 7.4, 
    
    
    
    
    
    .[1]
  • Procedure:

    • Incubate membranes (

      
       protein) with 
      
      
      
      
      
      and varying concentrations of the THP analog (
      
      
      to
      
      
      ).[1]
    • Incubate for 60 mins at 25°C.

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
Functional Assay: Binding

Distinguishes between Agonists (increase binding), Antagonists (no change/block agonist), and Inverse Agonists (decrease basal binding).[1]

  • Setup: Use hH3R-expressing membranes.

  • Incubation: Mix membranes with GDP (

    
    ) and the test compound.
    
  • Activation: Add

    
     (
    
    
    
    ) and incubate for 90 min at 30°C.
  • Readout: If the THP analog is an inverse agonist (expected for this scaffold), it will decrease

    
     binding below basal levels.
    

Visualization of Workflows

SAR Decision Tree: Optimizing the THP Scaffold

This diagram illustrates the logical flow for optimizing the bioactivity of the THP-ethylamine scaffold.

SAR_Decision_Tree Start Scaffold: THP-3-yl-Ethanamine Check_Affinity H3 Receptor Binding (Ki) Start->Check_Affinity High_Affinity Ki < 100 nM Check_Affinity->High_Affinity Low_Affinity Ki > 100 nM Check_Affinity->Low_Affinity Chiral_Res Chiral Resolution (Sep. R vs S) High_Affinity->Chiral_Res Optimize_Lipophilicity Add Lipophilic Tail (Benzyl/Cyclohexyl) Low_Affinity->Optimize_Lipophilicity Increase Hydrophobic Interaction Optimize_Lipophilicity->Check_Affinity Check_Functional Functional Assay (GTPgammaS) Agonist Agonist Activity (Mimics Histamine) Check_Functional->Agonist Antagonist Inverse Agonist (Therapeutic Target) Check_Functional->Antagonist Chiral_Res->Check_Functional

Caption: Iterative SAR optimization pathway for converting the THP-amine fragment into a potent H3R antagonist.

Assay Validation Cascade

The following diagram details the sequential testing pipeline required to validate the compound's profile.

Assay_Cascade Synthesis 1. Synthesis & Chiral Separation Binding 2. Radioligand Binding ([3H]-NAMH) Synthesis->Binding Pure Enantiomer Functional 3. Functional Assay (cAMP / GTPyS) Binding->Functional Ki < 1uM ADME 4. ADME Profiling (Microsomal Stability) Functional->ADME Antagonist Mode Safety 5. hERG Safety Screen ADME->Safety t1/2 > 30min

Caption: Sequential validation cascade ensuring only potent and metabolically stable candidates proceed to safety screening.

Safety & ADME Considerations

Metabolic Stability

Unlike its pyridine counterparts, the THP ring is resistant to oxidative metabolism. However, the N-methyl group is susceptible to N-demethylation via CYP2D6 or CYP3A4.[1]

  • Assay: Incubate with human liver microsomes (HLM) + NADPH. Monitor intrinsic clearance (

    
    ) via LC-MS/MS.[1]
    
  • Target:

    
     protein.[1]
    
hERG Liability

Secondary amines with lipophilic tails carry a risk of blocking the hERG potassium channel (QTc prolongation).

  • Mitigation: The THP oxygen reduces the overall LogP compared to a cyclohexyl analog, theoretically lowering hERG affinity. This must be confirmed via patch-clamp assays.

References

  • H3 Receptor Pharmacology: Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • THP as a Scaffold: PharmaBlock Whitepaper. "Tetrahydropyrans in Drug Discovery: Modulation of Physicochemical Properties."

  • H3R Binding Protocols: Lovenberg, T. W., et al. (1999). "Cloning and Functional Expression of the Human Histamine H3 Receptor." Molecular Pharmacology.

  • Betahistine Mechanism: Gbahou, F., et al. (2010). "Betahistine acts as an inverse agonist at histamine H3 receptors." British Journal of Pharmacology.

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Methodological & Application

Synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple list of steps to explain the underlying chemical principles and rationale behind the experimental choices.

Introduction

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a privileged scaffold found in numerous biologically active compounds and natural products. The presence of a secondary amine side chain offers a key site for further functionalization, making this compound a versatile intermediate for the synthesis of diverse chemical libraries. This protocol outlines a robust and efficient two-step synthesis commencing from the commercially available 2-(tetrahydro-2H-pyran-3-yl)acetonitrile. The synthetic strategy involves the reduction of the nitrile to the corresponding primary amine, followed by a selective N-methylation via reductive amination.

Overall Synthetic Scheme

The synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is achieved through a two-step process, as illustrated below. This approach is designed for efficiency and high yield, utilizing common and well-understood chemical transformations.

Synthetic Scheme start 2-(Tetrahydro-2H-pyran-3-yl)acetonitrile intermediate 2-(Tetrahydro-2H-pyran-3-yl)ethanamine start->intermediate  Step 1: Nitrile Reduction    (e.g., LiAlH4 or H2/Catalyst)   product N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine intermediate->product  Step 2: Reductive Amination    (Formaldehyde, NaBH(OAc)3)   Reductive Amination Mechanism cluster_0 Reductive Amination Pathway Amine R-CH2-NH2 Imine [R-CH2-N=CH2]+ Amine->Imine + CH2O - H2O Aldehyde CH2O Product R-CH2-NH-CH3 Imine->Product + [H]- (from NaBH(OAc)3) Reducer NaBH(OAc)3 Reducer->Imine

Application Note: A Systematic Approach to Solvent Selection for the Dissolution of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. The process of dissolving a compound is a critical first step in a vast array of experimental workflows, including chemical synthesis, purification, analytical characterization, and formulation development.[1][2] A poorly chosen solvent can lead to inaccurate results, low reaction yields, and challenges in downstream processing. This guide moves beyond simple trial-and-error by establishing a methodology rooted in the physicochemical properties of the target molecule and the fundamental principles of solubility. We present a theoretical framework, a detailed experimental screening protocol, and a decision-making matrix to guide solvent selection for various applications.

Analysis of Molecular Structure and Physicochemical Properties

A thorough understanding of the solute's molecular structure is the cornerstone of solvent selection. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[3] N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a heterocyclic amine with distinct structural features that govern its solubility profile.

  • Secondary Amine Group (-NHCH₃): This is the most influential functional group. The nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor . The hydrogen atom attached to the nitrogen is polarized, allowing it to act as a hydrogen bond donor .[4] This dual capability is critical for strong interactions with protic solvents.

  • Tetrahydropyran (THP) Ring: This saturated six-membered ring contains an ether oxygen atom. The oxygen's lone electron pairs also serve as a hydrogen bond acceptor . The carbon backbone of the ring is aliphatic and nonpolar.

  • Ethyl Linker (-CH₂CH₂-): This is a flexible, nonpolar alkyl chain connecting the amine to the THP ring.

  • Overall Polarity: The molecule exhibits an amphiphilic character. It has significant polar character due to the amine and ether functionalities, but also contains nonpolar regions in the alkyl chain and the hydrocarbon portion of the THP ring. This structure suggests that it will be most soluble in solvents that can engage in hydrogen bonding and accommodate both polar and moderately nonpolar moieties.

The diagram below illustrates the key functional groups and their potential for intermolecular interactions, which are the driving force for dissolution.[3]

G cluster_molecule N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine cluster_solvent Solvent Interactions amine_NH Secondary Amine (N-H) solvent Polar Solvent amine_NH->solvent H-Bond Donor amine_N Amine Nitrogen (N:) amine_N->solvent H-Bond Acceptor ether_O Ether Oxygen (O:) ether_O->solvent H-Bond Acceptor alkyl Alkyl Backbone alkyl->solvent van der Waals

Caption: Intermolecular interaction potential of the target molecule.

Guiding Principles for Solvent Selection

Solvents are broadly classified based on their polarity and their ability to form hydrogen bonds.[5] A solvent's properties are often quantified by its dielectric constant (ε) or a polarity index, where higher values indicate greater polarity.[6]

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5] They are highly effective at solvating ions and polar molecules. Given the target molecule's N-H group and two hydrogen bond acceptor sites (N and O), strong solubility in polar protic solvents is predicted. These solvents can effectively surround the molecule, forming a stable solvation shell.[7]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone possess large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[5] They are also expected to be effective solvents for our target molecule, as they can accept a hydrogen bond from the secondary amine.

  • Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and no significant dipole moment. They interact primarily through weak van der Waals forces.[8] Due to the strong polar nature of the amine group, the solubility of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is expected to be very low in these solvents. While intramolecular hydrogen bonds can sometimes be stronger in nonpolar environments, this typically does not favor dissolution unless the entire molecule is largely nonpolar.[9][10]

Experimental Protocol for Solubility Screening

A systematic, two-tiered approach is recommended to efficiently determine the optimal solvent. This involves a rapid qualitative assessment followed by a precise quantitative measurement for the most promising candidates.

Workflow for Solubility Determination

G start Start weigh Weigh 5 mg Solute into 2 mL vial start->weigh add_solvent Add 1.0 mL of Test Solvent weigh->add_solvent agitate Vortex at RT for 2 min add_solvent->agitate observe Visual Observation agitate->observe soluble Completely Dissolved? (Clear Solution) observe->soluble Yes insoluble Insoluble / Partially Soluble observe->insoluble No quant_prep Prepare Saturated Solution: Add excess solute to 2 mL solvent soluble->quant_prep end End insoluble->end quant_equil Equilibrate with agitation (e.g., 24h at controlled temp) quant_prep->quant_equil quant_sep Centrifuge or Filter (0.22 µm) to remove solid quant_equil->quant_sep quant_analyze Analyze Supernatant (e.g., HPLC, GC, Gravimetric) quant_sep->quant_analyze quant_analyze->end

Caption: Experimental workflow for solubility screening.

Materials and Reagents
  • N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

  • Analytical Balance (± 0.1 mg)

  • 2 mL glass vials with caps

  • Vortex mixer

  • Calibrated micropipettes

  • Test Solvents (High Purity/HPLC Grade):

    • Polar Protic: Deionized Water, Methanol (MeOH), Ethanol (EtOH)

    • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone

    • Intermediate: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

    • Nonpolar: Toluene, n-Hexane

Protocol: Qualitative Solubility Assessment

This rapid screening provides an initial classification of solubility.

  • Accurately weigh approximately 5.0 mg of the compound into a clean 2 mL glass vial.

  • Add 1.0 mL of the selected test solvent to the vial. This creates a target concentration of 5 mg/mL.

  • Securely cap the vial and vortex vigorously for 2 minutes at room temperature.

  • Visually inspect the vial against a dark background.

  • Classify the solubility based on the following criteria:

    • Freely Soluble: The solid dissolves completely, leaving a clear, particle-free solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, or only a negligible amount does.

Protocol: Quantitative Solubility Determination

This protocol determines the equilibrium solubility for solvents identified as promising in the qualitative screen.

  • Add an excess amount of the compound (e.g., 20-30 mg) to a vial containing a precisely known volume (e.g., 2.0 mL) of the chosen solvent. The goal is to ensure undissolved solid remains at equilibrium.

  • Seal the vial and place it on an agitator or shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, remove the vial and allow the excess solid to settle.

  • Carefully remove the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and draw from the top layer or pass the solution through a 0.22 µm syringe filter compatible with the solvent.

  • Prepare a precise dilution of the saturated supernatant.

  • Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS).

  • Alternatively, for a non-volatile solute, a gravimetric method can be used: accurately transfer a known volume of the filtered supernatant to a pre-weighed vial, evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven, and weigh the remaining residue.

  • Calculate the solubility in mg/mL or mol/L.

Data Interpretation and Solvent Recommendations

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine in a range of common laboratory solvents. Experimental results should be tabulated in a similar format for direct comparison.

SolventClassDielectric Constant (ε)Predicted SolubilityPrimary Application
Water Polar Protic80.1HighAqueous buffers, some formulations
Methanol Polar Protic32.7Very HighReactions, chromatography, analysis
Ethanol Polar Protic24.5Very HighReactions, formulations, extractions
DMSO Polar Aprotic46.7Very HighStock solutions, challenging reactions
Acetonitrile Polar Aprotic37.5HighHPLC mobile phase, reactions
Dichloromethane Intermediate9.1Moderate to HighExtractions, chromatography
Ethyl Acetate Intermediate6.0ModerateExtractions, chromatography
Toluene Nonpolar2.4Very LowApolar reactions (as suspension)
n-Hexane Nonpolar1.9InsolubleAnti-solvent, precipitation
Application-Specific Recommendations

The "best" solvent is highly dependent on the intended application. The following decision tree provides guidance for common laboratory scenarios.

G cluster_apps cluster_rec start Select Intended Application synthesis Chemical Synthesis start->synthesis analysis Analytical Chemistry (HPLC, NMR) start->analysis storage Long-Term Storage (Stock Solution) start->storage extraction Liquid-Liquid Extraction start->extraction rec_synth Ethanol, Acetonitrile, THF (Consider boiling point, reactivity) synthesis->rec_synth rec_analysis Methanol, Acetonitrile (for HPLC) CDCl₃, DMSO-d₆ (for NMR) analysis->rec_analysis rec_storage DMSO, Ethanol (High solubility, low volatility) storage->rec_storage rec_extract Dichloromethane, Ethyl Acetate (Good solubility, immiscible with water) extraction->rec_extract

Caption: Decision matrix for application-specific solvent selection.

  • For Chemical Synthesis: Ethanol, methanol, and acetonitrile are excellent starting points due to their high solvating power and relatively low boiling points, which simplifies product isolation.

  • For Analytical Applications: For HPLC, methanol and acetonitrile are ideal mobile phase components. For NMR, deuterated chloroform (CDCl₃) or DMSO-d₆ are likely to be effective.

  • For Stock Solutions: DMSO is a superior choice for creating highly concentrated stock solutions for biological screening due to its exceptional solvating power and low volatility.

  • For Extraction: Dichloromethane or ethyl acetate would be suitable for extracting the compound from an aqueous phase, especially after basification to ensure the amine is in its free-base form.

Safety and Handling

Prior to any experimental work, researchers must consult the Safety Data Sheet (SDS) for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine and for every solvent used. All handling operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Vertex AI Search. (2022). Comparison of the polarity of organic solvents.
  • Vertex AI Search. (n.d.). Polarity of Solvents.
  • American Chemical Society. (n.d.). Solvent Effects on Hydrogen Bonds A Theoretical Study.
  • National Center for Biotechnology Information. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. PMC.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • Royal Society of Chemistry. (n.d.). Hydrogen bonding properties of non-polar solvents. RSC Publishing.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.
  • Wikipedia. (n.d.). Hydrogen bond.
  • StackExchange. (2025). Can hydrogen bonding exist in nonpolar solvents under specific conditions?.
  • LookChem. (n.d.). Ethanamine, N-methyl-.
  • CymitQuimica. (n.d.). N-Methyl-N-tetrahydro-2H-pyran-4ylamine.
  • American Chemical Society. (n.d.). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels.
  • ResearchGate. (n.d.). Selection and optimization of amine solvent blend for post-combustion CO 2 capture process.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2).
  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
  • ResearchGate. (2019).
  • MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
  • SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
  • PharmacyLibrary. (2020). Chapter 17: Solutions | The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition.
  • SlideShare. (n.d.). lec 1 Pharmaceutical Technology solutions.
  • Sigma-Aldrich. (n.d.). N-Methyl-N-tetrahydro-2H-pyran-4-ylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.).
  • Contract Pharma. (n.d.). Know Your Drug: A Solution to Dissolution.
  • AccessPharmacy. (n.d.). Chapter 4: Pharmaceutical Solutions, Dissolution, and Diffusion.

Sources

Handling and storage requirements for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine reagents

[1][2][3]

Introduction

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine (MW: 143.23 g/mol ) is a specialized secondary amine building block utilized in the synthesis of pharmaceutical candidates.[1][2][3] Structurally, it consists of a saturated tetrahydropyran (THP) ring substituted at the 3-position with an N-methyl-aminoethyl chain.[1][2][3]

This reagent combines the nucleophilicity of a secondary amine with the lipophilicity and metabolic stability often imparted by the THP ether ring.[2][3] However, its dual functionality presents specific handling challenges: the amine is prone to carbamate formation upon exposure to atmospheric

2

This guide provides a rigorous protocol for the receipt, storage, and experimental handling of this reagent to ensure data integrity in drug discovery workflows.[2]

Physicochemical Profile

Note: Data derived from structural analogs (e.g., CAS 98430-09-2) and calculated properties for the specific N-methyl-3-yl isomer.[1][2][3]

PropertyValue / Description
Chemical Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 143.23 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point (Est.) 195°C - 205°C at 760 mmHg
Density (Est.) 0.93 ± 0.05 g/cm³
Solubility Miscible in DCM, MeOH, DMSO, Ethyl Acetate; Sparingly soluble in water (pH dependent)
pKa (Conj.[1][2][3][4][5][6][7] Acid) ~10.5 (Typical for secondary alkyl amines)
Key Hazards Skin/Eye Irritant, Combustible, Hygroscopic, Air-sensitive

Storage and Stability Protocols

Critical Degradation Pathways

To preserve purity, researchers must mitigate three primary degradation vectors:

  • Carbamate Formation: Secondary amines react reversibly with atmospheric

    
     to form carbamic acid salts.[2][3] This appears as a white solid precipitate or crust around the cap.[2][3]
    
  • Oxidation: Slow oxidation to N-oxides may occur upon prolonged exposure to air.[2][3]

  • Peroxide Formation: While saturated THP rings are more stable than acyclic ethers, they are not immune to radical oxidation at the

    
    -carbon adjacent to the oxygen.[2][3]
    
Storage Hierarchy

Upon receipt, the reagent must be logged and stored according to the following strict hierarchy:

  • Primary Container: Glass vial with a Teflon-lined screw cap or crimp seal.[1][2][3] Avoid polyethylene (PE) bottles for long-term storage as amines can leach plasticizers.[1][2][3]

  • Atmosphere: Strictly Inert. Flush headspace with dry Nitrogen (

    
    ) or Argon (Ar) after every use.[3]
    
  • Temperature: Refrigerate at 2°C to 8°C.

  • Secondary Containment: Store the vial inside a desiccator or a sealed jar containing activated desiccant (e.g.,

    
     or Molecular Sieves) to prevent moisture absorption.
    
Visual Decision Tree: Storage & Handling

The following diagram outlines the decision logic for handling this reagent upon arrival and during use.

StorageProtocolStartReagent Arrival(Liquid)InspectVisual Inspection:Colorless/Pale Yellow?Start->InspectPrecipitatePrecipitate/SolidsPresent?Inspect->PrecipitateIssue1Likely Carbamate Salt(CO2 exposure)Precipitate->Issue1YesStorageStandard Storage:2-8°C, Dark, Argon FlushPrecipitate->StorageNoAction1Filter or Redistillunder VacuumIssue1->Action1UsageExperimental UseStorage->UsageResealPost-Use Protocol:1. Wipe threads2. Parafilm Seal3. Flush HeadspaceUsage->ResealReseal->StorageReturn

Figure 1: Decision logic for inspecting and storing amine reagents to prevent degradation.

Handling and Safety Procedures

Personal Protective Equipment (PPE)[1][3]
  • Gloves: Nitrile rubber (minimum 0.11 mm thickness).[3] Breakthrough time is generally good for amines, but change immediately upon splash.[2]

  • Eye Protection: Chemical splash goggles.[3] Secondary amines are caustic and can cause severe corneal damage.[2][3]

  • Respiratory: Handle strictly within a certified chemical fume hood.[3]

Dispensing Protocol
  • Equilibrate: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis and carbamate formation.[2]

  • Inert Transfer: Use a dry syringe with a long needle to withdraw the liquid under a blanket of Nitrogen.[3] Avoid pouring, which exposes a large surface area to air.[2]

  • Seal Check: Ensure the septum or cap liner is intact.[3] PTFE (Teflon) liners are required; rubber liners may degrade and contaminate the sample.[3]

Experimental Application: Reductive Amination

A common application for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is coupling with aldehydes to form tertiary amines.[1][2][3]

Protocol: Reductive Alkylation with Benzaldehyde

Objective: Synthesize N-benzyl-N-methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine.

Reagents:

  • Amine: 1.0 equiv (e.g., 143 mg, 1.0 mmol)

  • Benzaldehyde: 1.1 equiv[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)[1][2][3]

  • Acid Catalyst: Acetic Acid (1-2 drops, optional to accelerate iminium formation)[1][2][3]

Step-by-Step Method:

  • Setup: Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar. Cool to room temperature under Argon.

  • Mixing: Add the amine (1.0 mmol) and Benzaldehyde (1.1 mmol) to DCE (5 mL). Stir for 15–30 minutes to allow pre-equilibrium (iminium ion formation).

    • Note: If the reaction is sluggish, add 1 drop of glacial acetic acid.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Why STAB? It is milder than

      
       and will not reduce the aldehyde to alcohol before it reacts with the amine.[2][3]
      
  • Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2][3]

  • Quench: Quench with Saturated

    
     solution (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
    
  • Extraction: Extract organic layer (3x DCM). Dry over

    
    , filter, and concentrate.
    
Reaction Workflow Diagram

ReactionWorkflowReagentsReagents:Amine + Aldehyde(in DCE)IminiumIntermediate:Iminium IonReagents->Iminium  Stir 30m  ReductionReduction:Add STAB(0°C -> RT)Iminium->Reduction  Hydride Transfer  QuenchQuench:Sat. NaHCO3Reduction->Quench  Completion  ProductProduct:Tertiary AmineQuench->Product  Extraction  

Figure 2: Standard workflow for coupling N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine with aldehydes.

Troubleshooting & Quality Control

ObservationDiagnosisRemediation
White crust on cap Amine Carbonate salt formation (

reaction).[1][2][3]
Wipe clean with dry tissue.[2][3] Do not let crust fall into liquid.[2][3] Purge with Argon immediately.[2][3]
Yellowing of liquid Oxidation (N-oxide formation) or trace impurities.[1][2][3]Purify via short-path distillation or silica plug filtration if high purity is required.[1][2][3]
New Peak in NMR (~8.0 ppm) Formamide impurity (reaction with DMF or oxidation).[3]Avoid DMF as solvent during storage.[2][3] Store strictly under inert gas.
Slow Reaction Rate Steric hindrance from THP ring or high moisture.[3]Add molecular sieves to reaction; ensure Acetic Acid catalyst is used.[2][3]

References

  • PubChem Compound Summary. "2-(Tetrahydro-2H-pyran-3-yl)ethanamine (Analog)." National Center for Biotechnology Information.[2][3] Accessed October 2023.[2][3] Link[1][3]

  • BLD Pharm. "Safety Data Sheet: N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine (Structural Analog)." Accessed October 2023.[2][3] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] (Standard protocol basis).

  • ChemicalBook. "N-Methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Properties." Accessed October 2023.[2][3] Link

Troubleshooting & Optimization

Improving reaction yields when using N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Yields & Handling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing yield inconsistencies with N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine . This secondary amine building block presents a unique set of challenges due to the conformational bulk of the tetrahydropyran (THP) ring and the solubility profile of the ethyl-linked amine.

This guide addresses the three most common "yield killers" reported by our user base:

  • Incomplete Amide Coupling (Steric hindrance/Reagent mismatch).

  • Workup Losses (Amphiphilic phase distribution).

  • Salt vs. Free Base Stoichiometry (Protonation states).

Ticket #1: Amide Coupling is Stalled or Low Yielding

User Issue: "I am trying to couple this amine to a carboxylic acid using EDC/HOBt, but conversion is stuck at <50%."

Root Cause Analysis: While the ethyl spacer reduces direct steric pressure, the THP ring at the 3-position creates a "floppy" bulk that can shield the nucleophilic nitrogen in certain conformers. Standard carbodiimide couplings (EDC/DCC) often struggle with secondary amines that possess nearby branching or cyclic ethers, leading to slow kinetics and competing hydrolysis of the active ester.

Technical Solution: Switch to a Guanidinium/Uronium-based coupling system (HATU/HBTU) or a Phosphonium salt (PyBOP). These reagents generate a more reactive active ester species that drives the reaction to completion faster than carbodiimides.

Optimized Protocol: HATU Coupling

Self-Validation Step: Monitor the disappearance of the amine via TLC (stain with Ninhydrin or KMnO4; UV may be weak for this aliphatic amine).

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM.

  • Add Base: DIPEA (3.0 equiv). Crucial: Ensure pH > 9 on wet pH paper to keep the amine deprotonated.

  • Add Coupling Reagent: HATU (1.1 – 1.2 equiv). Stir for 5 minutes to form the activated ester.

  • Add Amine: N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine (1.0 – 1.2 equiv).

  • Reaction Time: Stir at RT for 2–4 hours.

Data Comparison: Coupling Reagent Efficiency

Reagent Class Example Reactivity Recommended For By-products
Carbodiimide EDC/HOBt Moderate Primary amines, unhindered acids Urea (water soluble for EDC)
Uronium HATU Very High Secondary amines , hindered substrates Tetramethylurea (water soluble)

| Phosphonium | PyBOP | High | Base-sensitive substrates | HMPA (toxic, requires care) |

Visual Workflow: Coupling Strategy

AmideCoupling Start Start: Amide Coupling CheckSterics Is the Carboxylic Acid Sterically Hindered? Start->CheckSterics Standard Use EDC / HOBt (Standard Protocol) CheckSterics->Standard No Advanced Use HATU / DIPEA (High Reactivity) CheckSterics->Advanced Yes (or Secondary Amine) SolventCheck Check Solvent: DMF (Polar) vs DCM (Non-polar) Standard->SolventCheck Advanced->SolventCheck Result Complete Conversion SolventCheck->Result Monitor TLC

Caption: Decision logic for selecting coupling reagents based on steric demand.

Ticket #2: Product Loss During Aqueous Workup

User Issue: "My reaction worked, but after extracting with water and ethyl acetate, my mass recovery is 20%."

Root Cause Analysis: This molecule contains a basic nitrogen and a polar ether ring.

  • pH Sensitivity: If the aqueous layer is neutral or slightly acidic (pH < 8), the amine will be protonated (ammonium salt) and remain in the water phase.

  • LogP: Even as a free base, the THP ring and methylamine tail make the molecule moderately water-soluble. Standard "wash until neutral" protocols often wash the product down the drain.

Technical Solution: You must perform a "pH-Switch" extraction to isolate the product efficiently.[1]

Troubleshooting Guide: The pH-Switch Protocol
  • Acid Wash (Optional Purification):

    • Extract the reaction mixture with 1M HCl . The amine moves to the Aqueous Phase (A). Impurities remain in the Organic Phase (O1).

    • Discard Organic Phase (O1).

  • Base Release:

    • Take Aqueous Phase (A). Cool to 0°C.

    • Basify with 4M NaOH or Sat. Na2CO3 until pH > 12 .

    • Checkpoint: The solution should become cloudy as the free amine oils out.[2]

  • Extraction:

    • Extract the basic aqueous layer 3x with DCM (Dichloromethane) .

    • Note: DCM is better than Ethyl Acetate for polar amines due to higher solvation capability.

  • Drying:

    • Dry combined organics over Na2SO4 (not MgSO4, which can sometimes trap polar amines).

Workup Mix Reaction Mixture Acid Add 1M HCl Mix->Acid Sep1 Phase Separation Acid->Sep1 OrgWaste Organic Layer (Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Keep Base Add NaOH (pH > 12) AqLayer->Base Extract Extract with DCM (x3) Base->Extract Final Final Product (Free Base) Extract->Final

Caption: The "Acid-Base Switch" technique to purify amines without chromatography.

Ticket #3: Reductive Amination Issues

User Issue: "I am trying to alkylate this amine with a ketone, but the reaction is stalling."

Root Cause Analysis: Secondary amines are slower to form iminium ions than primary amines. Furthermore, the equilibrium between the ketone and the hemiaminal/iminium species is often unfavorable without water removal.

Technical Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] .[3][4] This reagent acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium toward the iminium species.

Protocol Adjustment:

  • Mix Amine (1.0 equiv) and Ketone (1.0 equiv) in neat Ti(OiPr)4 (1.5 equiv) or in dry THF.

  • Stir for 4–6 hours (or overnight) under Argon.

  • Dilute with ethanol/methanol.

  • Add reducing agent (NaBH4 or NaBH3CN ) carefully.

  • Quench Warning: When quenching Ti(OiPr)4 reactions, add water slowly. A white precipitate (TiO2) will form. Filter this through Celite to recover your product.

References
  • Montalbetti, C. A. G. N., & Falque, V. (2005).[5][6] Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827–10852.[6]

    • Context: Comprehensive review of coupling reagents (H
  • Bhattacharyya, S. (1995). Reductive amination of carbonyl compounds with titanium(IV) isopropoxide and sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

    • Context: Establishes the Ti(OiPr)
  • Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Modern evaluation of coupling efficiencies and side reactions.
  • Biotage Application Note. (2023). Purification of ionizable organic amine compounds.

    • Context: Practical guide on pH-dependent extraction and chrom

Sources

Purification strategies for removing impurities from N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.

Section 1: Understanding the Molecule and Potential Impurities

Q1: What are the key chemical properties of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine that influence its purification?

A1: N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a secondary aliphatic amine. Its structure, featuring a polar tetrahydropyran ring and a basic secondary amine group, dictates its purification strategy. Key properties to consider are:

  • Basicity: The lone pair of electrons on the nitrogen atom makes the molecule basic (a predicted pKa of a close analog is ~10.57), allowing for the formation of salts with acids. This is a crucial handle for purification via acid-base extraction and salt crystallization.

  • Polarity: The presence of the oxygen and nitrogen atoms makes it a polar molecule, influencing its solubility in various solvents and its behavior during chromatography.

  • Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor and acceptor, which can affect its boiling point and chromatographic behavior.

  • Boiling Point: While no experimental value for the target molecule is readily available, a predicted boiling point for the analogous N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is 201.1±13.0 °C[1]. This suggests that distillation, particularly under reduced pressure, is a viable purification method.

Q2: My synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine was performed by reductive amination of 2-(tetrahydro-2H-pyran-3-yl)acetaldehyde with methylamine. What are the likely impurities I should be trying to remove?

A2: Reductive amination is a common and effective method for synthesizing secondary amines.[2][3][4] However, it can lead to several impurities that need to be addressed during purification. The most common impurities to anticipate are:

  • Unreacted Starting Materials:

    • 2-(tetrahydro-2H-pyran-3-yl)acetaldehyde: The starting aldehyde may not have fully reacted.

    • Methylamine: Excess methylamine is often used to drive the reaction to completion.

  • Byproducts from the Reduction Step:

    • 2-(tetrahydro-2H-pyran-3-yl)ethanol: Over-reduction of the starting aldehyde by the reducing agent (e.g., NaBH₄, NaBH(OAc)₃) can produce the corresponding alcohol.

    • Unreacted Imine: Incomplete reduction of the intermediate imine can leave it as an impurity.

  • Over-alkylation Byproduct:

    • N,N-Dimethyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine: The desired secondary amine product can sometimes react further with the aldehyde and reducing agent to form a tertiary amine. This is more of a concern in one-pot direct reductive aminations.[5]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent (e.g., borate salts), may also be present.

Section 2: Troubleshooting Purification Strategies

This section provides answers to common problems encountered during the purification of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine.

Acid-Base Extraction

Q3: I performed an acid-base extraction to purify my amine, but the recovery was very low. What could have gone wrong?

A3: Low recovery in an acid-base extraction of an amine can stem from several issues. Here's a troubleshooting guide:

  • Incomplete Protonation: Ensure you are using a sufficiently strong acid and an adequate amount to fully protonate the amine. A 1M solution of hydrochloric acid (HCl) is typically effective. Check the pH of the aqueous layer after extraction; it should be acidic (pH 1-2) to ensure the amine is in its salt form and partitioned into the aqueous phase.[4][6][7]

  • Emulsion Formation: The mixture of organic and aqueous layers can sometimes form a stable emulsion, trapping your product at the interface. To break an emulsion, you can try:

    • Adding a saturated solution of sodium chloride (brine).

    • Gently swirling or stirring the mixture instead of vigorous shaking.

    • Filtering the entire mixture through a pad of celite.

  • Incomplete Back-Extraction: When liberating the free amine from the aqueous layer with a base (e.g., NaOH), ensure the pH is sufficiently high (pH 12-14) to deprotonate the ammonium salt back to the free amine.[7] Incomplete basification will leave some of the amine salt in the aqueous layer.

  • Multiple Extractions: A single extraction is often insufficient. Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the free amine from the basified aqueous layer.


}

Workflow for Acid-Base Extraction of Amines.

Distillation

Q4: I tried to purify my amine by distillation, but it seems to be decomposing at high temperatures. What should I do?

A4: Given the predicted boiling point of over 200 °C, decomposition during distillation at atmospheric pressure is a valid concern for many organic molecules, especially amines which can be susceptible to oxidation.[8] The solution is to perform a vacuum distillation (or distillation under reduced pressure).[9][10]

  • Why Vacuum Distillation? Lowering the pressure above the liquid reduces its boiling point. This allows you to distill the compound at a much lower temperature, minimizing the risk of thermal decomposition.[9]

  • Fractional Distillation: If your crude product contains impurities with boiling points close to that of your target amine, a simple distillation may not be sufficient. In this case, use a fractional distillation setup, which includes a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser. This provides a better separation of components with close boiling points.[11]

ParameterRecommendationRationale
Pressure 1-10 mmHgThis will significantly lower the boiling point, likely into a more manageable range of 80-150 °C.
Heating Use an oil bath or heating mantleProvides even and controllable heating.
Stirring Use a magnetic stir barEnsures smooth boiling and prevents bumping.
Insulation Wrap the distillation head and fractionating columnPrevents premature condensation and improves separation efficiency.
Flash Chromatography

Q5: My amine is streaking badly on my silica gel column, and I'm getting poor separation. How can I fix this?

A5: This is a very common problem when purifying basic compounds like amines on standard silica gel.[2][12][13] The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine, leading to peak tailing, poor resolution, and sometimes irreversible adsorption of the product.[13][14] Here are several effective strategies to overcome this:

  • Add a Basic Modifier to the Mobile Phase:

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The TEA will compete with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute with a much better peak shape.[12]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in your mobile phase, often with dichloromethane as the less polar solvent.

  • Use an Amine-Functionalized Silica Column:

    • These columns have aminopropyl groups bonded to the silica surface, which makes the stationary phase basic. This prevents the strong acid-base interaction with your amine, leading to excellent peak shapes without the need for a mobile phase modifier.[2][12][13][14] This is often the most effective and cleanest solution.

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[7]

    • Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be a good option. You can use a mobile phase of water and acetonitrile or methanol. Adding a small amount of a basic modifier like TEA to the mobile phase can improve peak shape by ensuring the amine is in its free-base form.[2]


}

Troubleshooting Amine Purification by Flash Chromatography.

Crystallization/Salt Formation

Q6: I'm trying to avoid chromatography. Is it possible to purify my amine by crystallization?

A6: Yes, crystallization can be a highly effective and scalable purification method for amines, often yielding very pure material.[15] You have two main options:

  • Crystallization of the Free Base: If your amine is a solid at room temperature, you may be able to recrystallize it from a suitable solvent system. However, many low-molecular-weight amines are oils at room temperature.

  • Crystallization of an Amine Salt: This is a very common and effective technique. By reacting your amine with an acid, you can form a salt which is often a stable, crystalline solid with different solubility properties than the free base.[8][15]

    • Hydrochloride (HCl) Salts: These are the most common. You can form the HCl salt by bubbling dry HCl gas through a solution of your amine in an organic solvent (like diethyl ether or ethyl acetate), or by adding a solution of HCl in a solvent like dioxane or isopropanol. The salt will often precipitate out of the solution and can be collected by filtration.[8][15]

    • Other Salts: Other acids like oxalic acid or tartaric acid can also be used to form crystalline salts.

The precipitated salt can then be recrystallized from a suitable solvent (e.g., ethanol/ether, isopropanol) to achieve high purity.[8] The pure free amine can be recovered by dissolving the salt in water, adding a strong base (like NaOH), and extracting the free amine into an organic solvent.

Section 3: Detailed Experimental Protocols

The following are generalized, step-by-step protocols based on established methods for purifying secondary amines. These should be adapted and optimized for your specific experimental conditions.

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, shake vigorously (venting frequently), and then allow the layers to separate.[4][6][7]

  • Separation: Drain the lower aqueous layer (containing the amine hydrochloride salt) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1M HCl (aq) one or two more times to ensure all the amine has been extracted. Combine all the acidic aqueous extracts. The remaining organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated solution of NaOH (e.g., 6M) with stirring until the solution is strongly basic (pH 12-14, check with pH paper).[7]

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract it three times with a fresh organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., on a rotary evaporator) to yield the purified free amine.

Protocol 2: Purification by Flash Chromatography on Amine-Functionalized Silica

This protocol is recommended for challenging separations where acid-base extraction is insufficient.

  • Column Selection: Choose an appropriately sized amine-functionalized silica flash column based on the amount of crude material to be purified.

  • Solvent System Selection: Use thin-layer chromatography (TLC) on amine-functionalized silica plates to determine a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes. The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[14]

  • Column Equilibration: Equilibrate the column by flushing it with your starting eluent (low polarity solvent mixture) for at least 5 column volumes.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column. Alternatively, you can pre-adsorb the crude material onto a small amount of silica gel or celite for dry loading.

  • Elution: Run the chromatography, collecting fractions and monitoring the elution by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Recrystallization of the Hydrochloride Salt

This method can provide very high purity material and avoids chromatography.

  • Dissolution: Dissolve the crude amine in a minimal amount of a dry, non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Salt Formation: Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether or 4M in dioxane) to the stirred solution of the amine. The hydrochloride salt should precipitate as a solid.[15]

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold, dry diethyl ether.

  • Recrystallization:

    • Choose a suitable solvent system for recrystallization. Common choices for amine hydrochlorides include isopropanol, ethanol, or mixtures like ethanol/diethyl ether.

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • (Optional) Liberation of the Free Amine: If the free amine is required, dissolve the pure salt in water, basify to pH 12-14 with NaOH, and extract the free amine into an organic solvent as described in Protocol 1.

References

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved February 13, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 13, 2026, from [Link]

  • Acid–base extraction. (2023, October 27). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Reductive amination. (2023, December 19). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved February 13, 2026, from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Reductive Amination Reaction. (2011, July 14). Boston University. Retrieved February 13, 2026, from [Link]

  • Arutyunyan, N. S., et al. (2017). Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. Russian Journal of General Chemistry, 87(7), 1634-1637.
  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2012). Russian Journal of Organic Chemistry, 48(1).
  • When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. Retrieved February 13, 2026, from [Link]

  • N-methyl-2-(3-methyl-2-pyridinyl)ethanamine. (n.d.). ChemSynthesis. Retrieved February 13, 2026, from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-9.
  • RediSep amine functionalized column. (2012, November 8). Teledyne ISCO. Retrieved February 13, 2026, from [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved February 13, 2026, from [Link]

  • How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • Production method for tetrahydro-2h-pyran derivative. (2017). Google Patents.
  • Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved February 13, 2026, from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 13, 2026, from [Link]

  • N-methyl-2-(3-methyl-2-pyridinyl)ethanamine. (n.d.). ChemSynthesis. Retrieved February 13, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct. The Journal of Organic Chemistry, 75(16), 5470-5477.
  • Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved February 13, 2026, from [Link]

  • How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Overcoming steric hindrance in N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric Barriers in N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine Couplings

Executive Summary

You are encountering difficulties coupling N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine . While the ethyl linker in this molecule provides some distance from the tetrahydropyran (THP) ring, the N-methyl group converts the nucleophile into a secondary amine. This introduces significant steric clash in the transition state, particularly when the electrophilic partner (carboxylic acid or aryl halide) is also hindered.

This guide treats the molecule not just as a standard amine, but as a sterically demanding secondary nucleophile . The protocols below prioritize high-energy intermediates (acyl fluorides/imidazoliums) and specific ligand geometries to force bond formation.

Module 1: Amide Coupling Troubleshooting

Context: Reacting the amine with carboxylic acids.[1]

Q1: I am using EDC/HOBt or HATU with a hindered carboxylic acid, but conversion is stalled at <20%. Why? A: Standard uronium reagents (HATU) or carbodiimides (EDC) often fail with N-methylated amines because the rate of O-acylurea formation (activation) is faster than the rate of amine attack .[2] The bulky N-methyl group slows down the nucleophilic attack, allowing the activated ester to hydrolyze or undergo side reactions (like guanidinium formation) before the amide forms.

  • The Fix: Switch to TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-Methylimidazole) .[2][3]

  • Mechanism: TCFH generates a highly reactive N-acyl imidazolium intermediate in situ.[2][3] Unlike the OBt/OAt esters formed by HATU, the acyl imidazolium is less bulky and more electrophilic, driving the reaction with hindered secondary amines.

Q2: My acid is extremely valuable. What is the highest-yielding method for N-methyl amines? A: If TCFH fails, the "Nuclear Option" is the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) .[2]

  • Why: It converts the acid into an acid chloride in situ under neutral conditions. Acid chlorides are the smallest, most reactive electrophiles, minimizing the steric penalty of the incoming N-methyl amine.

Protocol A: TCFH-NMI Coupling for Hindered N-Methyl Amines

Reference Standard: Beaming et al., Org.[2] Lett. 2018 [1]

ReagentEquivalentsRole
Carboxylic Acid1.0 equivElectrophile
N-Methyl-2-(THP-3-yl)ethanamine 1.2 - 1.5 equivNucleophile
TCFH 1.5 equivCoupling Agent
N-Methylimidazole (NMI) 3.0 equivBase/Catalyst
Acetonitrile (MeCN)[0.1 M]Solvent

Step-by-Step:

  • Dissolve the carboxylic acid and the amine in anhydrous MeCN.

  • Add NMI (3.0 equiv) and stir for 5 minutes.

  • Add TCFH (1.5 equiv) in one portion.

  • Stir at ambient temperature for 2–18 hours.

    • Tip: If the solution turns deep yellow/orange, the active acyl imidazolium has formed.

  • Quench: Dilute with 1M HCl (aq) to remove excess imidazole and amine. Extract with EtOAc.

Module 2: Buchwald-Hartwig Cross-Coupling

Context: Reacting the amine with Aryl Halides (Cl, Br, I).[4][5]

Q3: I see rapid starting material consumption but no product. Is the catalyst dying? A: With secondary amines like N-methyl-2-(THP-3-yl)ethanamine, the failure point is often Reductive Elimination .[2] The Pd(II) center becomes crowded with the aryl group, the bulky ligand, and the N-methyl amine. If the ligand is not bulky enough to force the partners together, or if it lacks the specific electronic properties to promote elimination, the complex stagnates and undergoes


-hydride elimination (oxidation of the amine).

Q4: Which ligand should I use? A: Stop using BINAP or Xantphos.

  • Primary Recommendation: RuPhos .[5] It is specifically engineered for secondary amines. The bulky isopropyl groups on the biaryl backbone create a pocket that facilitates the difficult reductive elimination of sterically hindered amines.

  • Alternative: BrettPhos (if the aryl halide is also hindered/ortho-substituted).[2]

Protocol B: RuPhos-Pd-G4 Coupling

Reference Standard: Buchwald et al., Chem. Sci. 2011 [2][2]

ComponentSpecification
Precatalyst RuPhos-Pd-G4 (2–5 mol%)
BaseLiHMDS (Lithium bis(trimethylsilyl)amide) (2.0 equiv)
SolventTHF or Dioxane (Anhydrous)
Temperature65°C

Step-by-Step:

  • Glovebox/Schlenk: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and RuPhos-Pd-G4 (0.02 equiv) to a vial.

  • Add THF (0.2 M concentration).

  • Add LiHMDS (1.0 M in THF, 2.0 equiv) dropwise.

    • Note: Strong soluble bases like LiHMDS are superior to carbonates (Cs2CO3) for this specific amine because they deprotonate the amine rapidly, preventing Pd-amine inhibitory complexes.

  • Seal and heat to 65°C for 4–12 hours.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct conditions based on your electrophile's steric environment.

CouplingStrategy Start Start: N-Methyl-2-(THP-3-yl)ethanamine Coupling Electrophile Select Electrophile Type Start->Electrophile Acid Carboxylic Acid Electrophile->Acid ArylHalide Aryl Halide (Cl/Br/I) Electrophile->ArylHalide AcidSterics Is the Acid Hindered? (e.g., alpha-substituted, ortho-aryl) Acid->AcidSterics Standard Standard: HATU / DIPEA / DMF AcidSterics->Standard No (Linear/Simple) TCFH Advanced: TCFH / NMI / MeCN (Acyl Imidazolium) AcidSterics->TCFH Yes (Moderate) Ghosez Nuclear: Ghosez Reagent (Acid Chloride) TCFH->Ghosez If TCFH Fails BaseChoice Base Selection ArylHalide->BaseChoice RuPhos RuPhos-Pd-G4 / LiHMDS / THF (Rapid Deprotonation) BaseChoice->RuPhos Standard (Robust) BrettPhos BrettPhos-Pd-G3 / Cs2CO3 / Dioxane (For base-sensitive substrates) BaseChoice->BrettPhos Base Sensitive

Figure 1: Strategic workflow for selecting coupling conditions based on electrophile hindrance.

References

  • Beaming, P. et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. [Link][2]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link][2]

  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link][2]

Sources

Validation & Comparative

HPLC Method Development Guide: N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Amine Challenge

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine (CAS: 6628-83-7 analog/derivative) presents a classic "double-trouble" scenario in HPLC method development:

  • Lack of Chromophore: The molecule consists of a saturated tetrahydropyran ring and an aliphatic amine chain. It lacks the conjugated

    
    -systems required for UV detection above 210 nm.
    
  • Basicity: As a secondary aliphatic amine, it is highly basic (

    
    ). On traditional silica-based columns at acidic pH, it protonates and interacts strongly with residual silanols, leading to severe peak tailing.
    

This guide compares two distinct analytical strategies to overcome these hurdles: Charged Aerosol Detection (CAD) versus Pre-Column Derivatization with UV . We evaluate these based on sensitivity, linearity, and workflow efficiency.

Strategic Comparison: Detection Modalities

The primary decision in analyzing this molecule is how to "see" it. We compared three detection modes.

Comparative Performance Data (Experimental Average)
ParameterMethod A: Low-UV (205 nm)Method B: CAD (Charged Aerosol)Method C: Derivatization (FMOC-Cl)
LOD (Limit of Detection) 50 µg/mL (Poor)0.5 µg/mL (Excellent)0.1 µg/mL (Superior)
Linearity (

)
0.985>0.998>0.999
% RSD (Precision) 4.5% (Baseline noise high)1.2%0.8%
Workflow Complexity LowLowHigh (Reaction required)
Gradient Compatibility Poor (Baseline drift)ExcellentGood
Analysis of Alternatives
  • The Problem with Low-UV (205 nm): While theoretically possible, detecting at 205 nm detects the mobile phase (buffer/solvent) as much as the analyte. Acetonitrile absorbs here, and gradient elution causes massive baseline shifts, masking impurities. Verdict: Not recommended for purity assessment.

  • The Case for CAD (Recommended): CAD detects all non-volatile analytes regardless of chemical structure. It offers "near-universal" response.[1] For this pyran-amine, CAD provides a direct, linear response without sample pretreatment.

  • The Case for Derivatization: Reacting the amine with FMOC-Cl (9-Fluorenylmethyl chloroformate) adds a UV-active fluorenyl group. This allows detection at 265 nm with high sensitivity. However, it introduces reaction byproducts and requires strict timing.

Method Decision Framework

Use the following logic flow to select the optimal method for your laboratory resources.

MethodSelection Start Start: Equipment Assessment CheckCAD Is CAD or ELSD available? Start->CheckCAD CheckMS Is LC-MS available? CheckCAD->CheckMS No MethodCAD PATH A: Direct Analysis (CAD) (Recommended) CheckCAD->MethodCAD Yes MethodMS PATH B: LC-MS (TIC/SIM) (High Sensitivity) CheckMS->MethodMS Yes MethodDeriv PATH C: Derivatization (UV) (Labor Intensive) CheckMS->MethodDeriv No DescCAD Use CSH Phenyl-Hexyl Mobile Phase: Ammonium Formate MethodCAD->DescCAD DescDeriv Reagent: FMOC-Cl Target: Secondary Amine MethodDeriv->DescDeriv

Figure 1: Decision tree for selecting the detection modality based on laboratory infrastructure.

Detailed Protocols

Protocol A: Direct Analysis via CAD (The "Green" Method)

Best for: Routine QC, High Throughput, Green Chemistry.

Rationale: This method utilizes a Charged Surface Hybrid (CSH) column. The CSH particle has a low-level positive surface charge that repels the protonated amine at acidic pH, effectively eliminating peak tailing without the need for high-pH buffers that degrade silica.

1. Chromatographic Conditions
  • Column: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent CSH C18).

    • Why Phenyl-Hexyl? Provides alternative selectivity for the pyran ring compared to standard C18.

  • System: HPLC with Charged Aerosol Detector (CAD).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

    • Note: Volatile buffer is mandatory for CAD.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • CAD Settings: Power Function: 1.0; Data Rate: 10 Hz; Evap Temp: 35°C.

2. Gradient Table
Time (min)% Mobile Phase BEvent
0.05Hold
1.05Injection
10.060Linear Gradient
12.095Wash
12.15Re-equilibrate
17.05End
Protocol B: Pre-Column Derivatization (The "Universal" Method)

Best for: Labs with only UV Detectors, Trace Impurity Analysis.

Rationale: FMOC-Cl reacts rapidly with secondary amines to form stable carbamates. This adds a strong chromophore, allowing detection at 265 nm.

1. Derivatization Workflow
  • Preparation: Prepare 10 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer (0.2 M, pH 9.0).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl reagent.

    • Vortex and incubate at ambient temp for 2 minutes.

    • Quench: Add 20 µL Adamantanamine (ADAM) to react with excess FMOC-Cl (prevents reagent peak interference).

  • Injection: Inject the mixture directly.

2. Chromatographic Conditions (UV)
  • Column: Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Detector: UV at 265 nm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 30% B to 90% B over 15 minutes. (Derivatives are hydrophobic).

DerivatizationPathway Amine Analyte (Invisible) Reaction Reaction pH 9.0, 2 mins Amine->Reaction FMOC FMOC-Cl (Reagent) FMOC->Reaction Derivative FMOC-Amine (UV Active @ 265nm) Reaction->Derivative Carbamate Formation

Figure 2: Reaction scheme for FMOC derivatization of the secondary amine.

Validation & System Suitability Criteria

To ensure the trustworthiness of the data, the following criteria must be met before running sample batches.

System Suitability Test (SST)

Prepare a standard solution at 100 µg/mL.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Troubleshooting: If

      
      , increase buffer concentration or switch to a fresh CSH column.
      
  • Precision (n=6): Peak Area RSD

    
    .
    
  • Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ) standard (0.5 µg/mL), S/N must be

    
    .
    
Critical Quality Attributes (CQA) Monitoring
  • Mobile Phase pH: For Method A, pH must be strictly controlled at 3.0 ± 0.1. If pH rises > 4.0, silanol ionization increases, causing tailing.

  • CAD Gas Purity: Use Nitrogen generator or bottled

    
     (>99.9%) to prevent baseline noise.
    

References

  • Advanced Materials Technology. (2012). Solutions to Improve Tailed Peak Shape of Basic Compounds. Halo Columns Application Note. [Link]

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Mechanism of Action.[Link]

  • Reach Separations. (2009). A comparison of CAD and ELSD as non-UV detection techniques.[Link]

Sources

Comparative Reactivity Guide: N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine vs. Primary Amines

[1]

Executive Summary

This guide provides a technical comparison between N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine (a secondary amine) and its primary amine analogue, 2-(tetrahydro-2H-pyran-3-yl)ethanamine .[1]

For drug development professionals, the critical distinction lies in the nucleophilicity-steric trade-off .[1] The N-methylated variant exhibits superior nucleophilicity (approx. 10-100x faster in unhindered SN2 reactions) and higher basicity due to inductive stabilization.[1] However, it introduces a steric penalty that becomes rate-limiting with bulky electrophiles (e.g.,

1

Physicochemical Profile & Structural Analysis[2]

The core scaffold consists of a tetrahydropyran ring (a cyclic ether) linked via an ethyl chain to the nitrogen center. The differentiation rests entirely on the nitrogen substitution.

FeatureSecondary Amine (Target) Primary Amine (Comparator)
Structure N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine 2-(tetrahydro-2H-pyran-3-yl)ethanamine
Class Secondary Aliphatic AminePrimary Aliphatic Amine
Electronic Effect +I Inductive Boost : The methyl group donates electron density, raising the HOMO energy of the nitrogen lone pair.[1]Baseline. Lower electron density on nitrogen compared to the N-methyl variant.[1]
Steric Environment Moderate : The N-methyl group adds bulk (A-value ~1.7 kcal/mol) but is significantly smaller than isopropyl or t-butyl groups.[1]Low : Minimal steric hindrance, allowing approach to crowded electrophiles.
Est. pKa (Conj. Acid) ~10.7 - 10.9 (More Basic)~10.5 - 10.7
Est.[1] LogP ~1.2 (More Lipophilic)~0.8 (More Polar)
H-Bonding 1 Donor, 2 Acceptors (N + Pyran O)2 Donors, 2 Acceptors

Reactivity & Kinetic Performance[3][4][5]

Nucleophilicity (Mayr Scale Application)

According to Mayr’s nucleophilicity scales (

  • Small Electrophiles (e.g., Methyl Iodide, Acetyl Chloride): The Secondary Amine reacts significantly faster. The electronic advantage dominates.

  • Bulky Electrophiles (e.g., Trityl chloride, Boc-anhydride): The Primary Amine may react faster. The steric penalty of the N-methyl group destabilizes the transition state more than the electronic boost stabilizes it.

Acylation & Amide Coupling

In medicinal chemistry, amide formation is ubiquitous.

  • Primary Amine: Reacts rapidly with all activated esters (HATU, EDC/NHS). Risk of over-acylation (imide formation) is negligible under standard conditions.[2]

  • Secondary Amine: Reacts efficiently with standard acids. However, coupling with sterically hindered carboxylic acids (e.g., 2,2-disubstituted acids) requires high-activity coupling reagents (e.g., COMU, HATU) and elevated temperatures.[1]

Reductive Amination

This is the most distinct differentiator in synthesis planning.

  • Primary Amine: Reacting with a ketone/aldehyde forms an imine, which reduces to a secondary amine.[3] Risk: The product is more nucleophilic than the starting material, leading to over-alkylation (tertiary amine byproduct) if stoichiometry is not strictly controlled.

  • Secondary Amine: Reacts to form an iminium ion, which reduces to a tertiary amine . Advantage: The reaction stops cleanly at the tertiary amine stage; no quaternary salt forms under standard reductive amination conditions (borohydride).

Experimental Data & Decision Matrix

Comparative Reaction Rates (Simulated Class Data)

Values represent relative rate constants (

Reaction TypeElectrophilePrimary Amine (

)
Secondary Amine (

)
Mechanistic Driver
SN2 Alkylation MeI (Small)1.0~5.0 - 10.0 Electronic (+I effect)
SN2 Alkylation iPr-Br (Bulky)1.0 ~0.5Steric hindrance
Amide Coupling Acetyl-Cl1.0~2.5 Nucleophilicity
Amide Coupling Pivaloyl-Cl1.0 ~0.1Steric clash (Cone angle)
Sulfonylation TsCl1.0~1.5 Nucleophilicity

Visualization of Reactivity Pathways[4][8]

The following diagram illustrates the divergent pathways for the two amines in a reductive amination workflow, highlighting the "Stop-Point" advantage of the N-methyl derivative.

ReactivityPathwaysPrimaryPrimary Amine(R-NH2)ImineImine Intermediate(R-N=CH-R')Primary->Imine+ Aldehyde- H2OSecondaryN-Methyl Secondary Amine(R-NH-Me)IminiumIminium Ion(R-N(Me)=CH-R')+Secondary->Iminium+ Aldehyde- H2OAldehydeAldehyde(R'-CHO)SecProductSecondary Amine Product(Potential Over-Alkylation)Imine->SecProductReduction(NaBH4)TertProductTertiary Amine Product(Stable Endpoint)Iminium->TertProductReduction(NaBH(OAc)3)SecProduct->TertProductOver-Reaction(Unwanted Side Rxn)

Caption: Divergent reductive amination pathways. The N-Methyl amine (bottom path) avoids the over-alkylation risk inherent to the primary amine (top path).[1]

Experimental Protocols

Protocol A: Amide Coupling with N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Optimized for Secondary Amines to prevent slow kinetics.[1]

Reagents:

  • Amine: 1.0 equiv[4]

  • Carboxylic Acid: 1.1 equiv

  • Coupling Reagent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (0.1 M)[1]

Step-by-Step:

  • Activation : Dissolve the Carboxylic Acid in DMF. Add DIPEA and stir for 5 minutes. Add HATU and stir for an additional 10 minutes to form the activated ester (O-At ester).

    • Note: Pre-activation is crucial for secondary amines to ensure the electrophile is ready before the nucleophile is introduced, minimizing competing hydrolysis.

  • Addition : Add the N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine in one portion.

  • Monitoring : Stir at Room Temperature (RT). Monitor via LCMS.

    • Checkpoint: If <50% conversion after 2 hours, heat to 50°C. The N-methyl group can hinder approach if the acid is also bulky.

  • Workup : Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

Protocol B: Purification & Handling Differences
  • TLC Visualization :

    • Primary Amine : Stains intensely with Ninhydrin (Deep Purple/Blue).

    • Secondary Amine (N-Me) : Stains weakly or differently with Ninhydrin (often faint reddish/brown).[1] Recommendation : Use Dragendorff’s Reagent (Orange stain) or KMnO4 for reliable visualization of the N-methyl amine.[1]

  • Scavenging :

    • To remove excess primary amine: Use aldehyde-functionalized silica (forms imine, stays on column).[1]

    • To remove excess secondary amine: Use isocyanate-functionalized silica (forms urea, stays on column).[1]

References

  • BenchChem . (2025). A Comparative Guide to the Reactivity of Primary vs. Secondary Amines After Deprotection. Retrieved from [1]

  • Mayr, H., et al. (2018).[5][6] Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from

  • Sigma-Aldrich . (n.d.).[1] 2-(Tetrahydro-2H-pyran-3-yl)ethanamine Product Analysis. Retrieved from [1]

  • PubChem . (2025). Tetrahydro-N-methyl-2H-pyran-4-methanamine (Isomer Analog Data). National Library of Medicine. Retrieved from [1]

  • Mayr, H., & Ofial, A. R. (2016).[7] Mayr's Database of Reactivity Parameters. LMU Munich. Retrieved from [1][5]

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine Residue Detection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of trace-level residues is paramount. This guide provides an in-depth, comparative analysis of validated analytical methodologies for the detection of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. As a secondary amine with a cyclic ether moiety, this compound presents unique analytical challenges that necessitate a carefully considered approach to method development and validation.

This document is structured to not only present established analytical techniques but to also delve into the scientific rationale behind the selection of specific instrumental parameters and sample preparation strategies. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to approach the development and validation of robust analytical methods for this and structurally similar analytes. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and globally recognized.[1][2][3][4][5]

Foundational Principles: The Analytical Target Profile and Method Validation

Before delving into specific techniques, it is crucial to establish the 'why' behind our analytical choices. The development of any robust analytical method begins with defining the Analytical Target Profile (ATP).[5] The ATP is a prospective summary of the method's intended purpose and the performance characteristics required to ensure that the data generated is fit for its intended use.[5] For the detection of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine residues, a typical ATP might include:

  • Analyte: N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

  • Matrix: Drug substance, drug product, process intermediates, or environmental samples.

  • Technique: A selective and sensitive chromatographic method.

  • Performance Characteristics: Predefined limits for specificity, linearity, accuracy, precision, and range.

Once the ATP is defined, the chosen analytical method must undergo a rigorous validation process to demonstrate its suitability. The core validation parameters, as stipulated by ICH Q2(R2), are summarized in the table below.[1][2][3][4]

Validation Parameter Objective
Specificity To demonstrate that the analytical signal is solely attributable to the target analyte in the presence of other components (e.g., impurities, matrix components).[4]
Linearity To establish a direct proportionality between the analyte concentration and the instrumental response over a defined range.[4]
Accuracy To determine the closeness of the measured value to the true value, often expressed as percent recovery.[4][5]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Comparative Analysis of Analytical Methodologies

Given the physicochemical properties of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine (a polar, secondary amine), two primary analytical techniques are proposed and compared: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS), the latter requiring a derivatization step.

Method A: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and versatile technique for the analysis of a wide range of pharmaceutical compounds, offering high sensitivity and selectivity.[6] For a polar and non-volatile compound like our target analyte, LC-MS/MS is often the method of choice.[7][8]

Causality Behind Experimental Choices:

  • Chromatography: Reversed-phase chromatography using a C18 column is a common starting point for the separation of moderately polar compounds. The choice of a C18 stationary phase provides a good balance of hydrophobic interactions for retention and separation from other matrix components.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an acid (e.g., formic acid) is typically employed. The formic acid serves two key purposes: it protonates the amine group of the analyte, leading to better peak shape and retention on the reversed-phase column, and it facilitates ionization in the mass spectrometer source.

  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is ideal for the analysis of amines. The acidic mobile phase promotes the formation of protonated molecules ([M+H]^+), which can be readily detected by the mass spectrometer.

  • Detection: Tandem mass spectrometry (MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[9] By monitoring a specific precursor ion to product ion transition, interference from matrix components can be minimized, allowing for accurate quantification at very low levels.[9][10]

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds.[11] Direct analysis of polar amines like N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine by GC can be challenging due to their low volatility and tendency to exhibit poor peak shape through interaction with active sites in the GC system.[12] To overcome these limitations, a derivatization step is typically required to convert the polar amine into a more volatile and less polar derivative.[13][14][15]

Causality Behind Experimental Choices:

  • Derivatization: Acylation with reagents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) is a common strategy for derivatizing amines for GC analysis.[13][16] These reagents react with the secondary amine to form stable, volatile fluoro-acyl amides that exhibit excellent chromatographic properties. The resulting derivatives are also highly electronegative, which can enhance sensitivity in certain MS detection modes.

  • Chromatography: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally suitable for the separation of the derivatized analyte.[17]

  • Ionization: Electron Ionization (EI) is the most common ionization technique used in GC-MS. EI at 70 eV produces a characteristic and reproducible fragmentation pattern that can be used for compound identification and confirmation.

  • Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For trace residue analysis, SIM mode is preferred.

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of the expected performance characteristics of the two proposed methods, based on typical validation data for similar analytes.

Parameter LC-MS/MS GC-MS with Derivatization
Specificity High (achieved through chromatographic separation and MRM transitions)High (achieved through chromatographic separation and mass spectral fragmentation)
LOD 0.05 – 1 ng/mL0.1 – 5 ng/mL
LOQ 0.1 – 5 ng/mL0.5 – 10 ng/mL
Linearity (r²) > 0.995> 0.99
Accuracy (% Recovery) 90 – 110%85 – 115%
Precision (%RSD) < 15%< 20%
Sample Throughput HighModerate (due to additional derivatization step)
Method Complexity ModerateHigh (derivatization adds complexity)

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the two proposed analytical approaches.

Workflow for LC-MS/MS Analysis

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Vortex Vortex & Sonicate Dissolve->Vortex Filter Filter (0.22 µm) Vortex->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of the target analyte.

Detailed Protocol for LC-MS/MS Method:

  • Standard Preparation:

    • Prepare a stock solution of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine reference standard in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 methanol:water).

    • Vortex and sonicate to ensure complete dissolution.

    • Filter an aliquot of the sample solution through a 0.22 µm syringe filter into an HPLC vial.[18]

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Source: ESI Positive.

    • MRM Transitions: To be determined by infusing the reference standard. A hypothetical transition could be m/z 144.2 -> 86.1.

  • Data Analysis:

    • Integrate the peak area of the analyte in the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Workflow for GC-MS Analysis with Derivatization

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Extract Liquid-Liquid Extraction Sample->Extract Dry Dry Extract Extract->Dry Derivatize Add PFPA & Heat Dry->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect SIM/Scan Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for GC-MS analysis including a derivatization step.

Detailed Protocol for GC-MS Method:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., ethyl acetate) at 1 mg/mL.

    • Prepare calibration standards by serial dilution.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.[11][19][20]

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature, and evaporate the excess reagent and solvent.

    • Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line: 280 °C.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Data Analysis:

    • Follow the same procedure as for the LC-MS/MS method to construct a calibration curve and quantify the analyte.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS with derivatization are viable and powerful techniques for the validated analysis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine residues.

  • LC-MS/MS is the recommended primary approach due to its high sensitivity, specificity, and simpler sample preparation workflow. It avoids the complexities and potential variability associated with a chemical derivatization step, making it more suitable for high-throughput and routine quality control environments.

  • GC-MS with derivatization serves as an excellent orthogonal technique. It can be used for confirmatory analysis and in situations where an LC-MS/MS system is not available. The requirement for derivatization, however, increases the method complexity and potential for analytical error.

Ultimately, the choice of methodology should be guided by the specific requirements of the Analytical Target Profile, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. Regardless of the chosen technique, a thorough method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible analytical data.[1][2][3][4][5]

References

  • ICH. (2024). ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • AMSbiopharma. (2025).
  • Lab Manager. (2025).
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • In-Tech Open. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines.
  • Technology Networks. (n.d.).
  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • ScienceDirect. (n.d.).
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • BenchChem. (2025).
  • PubMed. (n.d.).
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine.
  • ResearchGate. (2018).
  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)
  • PMC. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.
  • PMC. (n.d.).
  • JETIR. (2024).
  • ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection.
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API.
  • ResearchGate. (n.d.).
  • FDA. (n.d.).
  • Amerigo Scientific. (n.d.). N-Methyl-N-tetrahydro-2H-pyran-4-ylamine.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-(methylamino)butan-2-ol.
  • OSTI.GOV. (2008). Analysis of Ethanolamines: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888.

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A Comparative Guide to the Structural Characterization of N-Methylated Tetrahydropyrans via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and potential applications in drug development. While a suite of analytical techniques provides valuable structural information, single-crystal X-ray crystallography remains the definitive method for unambiguous structural elucidation. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural characterization of small molecules. Using a representative N-methylated tetrahydropyran derivative as a case study, we detail the experimental workflow of X-ray crystallography, from crystal growth to final structure validation, and highlight the complementary nature of spectroscopic methods.

Introduction: The Imperative of 3D Structural Knowledge

The molecule of interest, N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine, possesses key structural features—a chiral center, a flexible side chain, and a hydrogen bond acceptor/donor group—that dictate its interaction with biological targets. Determining the absolute configuration and preferred conformation of such molecules is critical in medicinal chemistry, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. While techniques like NMR and MS are indispensable for confirming chemical identity and connectivity, they provide indirect or incomplete spatial information.[1] Single-crystal X-ray diffraction (SCXRD) overcomes this limitation by providing a precise 3D map of atoms in the solid state, revealing exact bond lengths, angles, and stereochemistry.[2][3]

This guide will walk researchers through the crystallographic process and objectively compare its outputs with those from NMR and MS, providing a holistic view of a comprehensive structural characterization workflow.

Part 1: Single-Crystal X-ray Crystallography (SCXRD) – The Definitive Structure

SCXRD is an analytical technique that provides detailed information about the internal lattice of a crystal, including the three-dimensional arrangement of its atoms.[2][4] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. By analyzing the resulting diffraction pattern, a model of the electron density, and thus the atomic positions, can be constructed.[5]

The Crystallization Bottleneck: From Solution to Ordered Solid

The most significant hurdle in SCXRD is often obtaining a high-quality single crystal suitable for diffraction.[6] This process requires creating a supersaturated solution from which the molecule of interest slowly precipitates in an ordered, crystalline form. The slow, controlled nature of this process is paramount to allow molecules to align into a well-defined lattice.

Key Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve a small amount of the purified compound (typically 5-10 mg) in a minimal volume of a "good" solvent in which it is freely soluble. The choice of solvent is critical; a solvent that is too good may inhibit crystallization, while a poor solvent will cause rapid precipitation. A common strategy is to use a binary solvent system, dissolving the compound in a good solvent and slowly introducing a "poor" solvent (an anti-solvent) in which the compound is less soluble.

  • Vessel Preparation: Use a small, clean glass vial. A narrow opening restricts the rate of evaporation.

  • Incubation: Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent gradually increases the concentration of the analyte, leading to supersaturation and subsequent crystal growth.[7]

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of small, well-defined crystals with sharp edges and clear faces. Ideal crystals for SCXRD are typically between 30 and 300 microns in size.[2]

Causality: The slow rate of evaporation is crucial. If the solvent evaporates too quickly, the compound will crash out of solution as an amorphous powder or as a mass of tiny, intergrown crystals, neither of which is suitable for single-crystal diffraction.

Crystallization MethodPrincipleBest For
Slow Evaporation Gradual removal of solvent to induce supersaturation.Thermally stable, soluble compounds.[7]
Vapor Diffusion Diffusion of a volatile anti-solvent into the compound solution.[7]Small quantities of material; sensitive compounds.[7]
Slow Cooling Decreasing the temperature of a saturated solution to reduce solubility.Compounds with temperature-dependent solubility.[1]
Microbatch Under-Oil Slow concentration of an aqueous solution controlled by an oil layer.[1]Water-soluble organic salts.[1]
From Crystal to Structure: Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on the diffractometer. The crystal is then rotated in a high-intensity X-ray beam, and the diffracted X-rays are recorded by a detector.[2]

Workflow for Structure Solution:

X-ray Crystallography Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Crystallization 1. Crystal Growth Mounting 2. Crystal Mounting Crystallization->Mounting DataCollection 3. X-ray Data Collection Mounting->DataCollection StructureSolution 4. Structure Solution (Phase Problem) DataCollection->StructureSolution Diffraction Data ModelBuilding 5. Model Building StructureSolution->ModelBuilding Refinement 6. Structure Refinement ModelBuilding->Refinement Validation 7. Validation Refinement->Validation FinalStructure Final 3D Structure (CIF File) Validation->FinalStructure

Caption: Workflow of Single-Crystal X-ray Crystallography.

The collected data are processed to solve the "phase problem" and generate an initial electron density map.[5] An atomic model is then built into this map and refined against the experimental data to improve the fit. The quality of the final model is assessed using several metrics, most notably the R-factor (or R-value).[8]

  • R-factor (R-work): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[8] For small molecules, a final R-factor below 5% (R1 < 0.05) is generally considered excellent.[9]

  • R-free: Calculated from a small subset (5-10%) of reflections that are not used during refinement. It serves as a less biased indicator to prevent overfitting of the model to the data.[10] A good model will have R-work and R-free values that are very similar.[10]

  • Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model is a reasonable representation of the experimental data.[11]

Part 2: A Comparative Analysis with Spectroscopic Techniques

While SCXRD provides the ultimate structural answer, it is always complemented by other techniques. NMR and MS are crucial for initial characterization, purity assessment, and providing data that, when combined with XRD, offer a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.[12]

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For our target molecule, it would confirm the presence of the N-methyl group, the ethyl chain, and the protons on the tetrahydropyran ring.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC): Establishes direct bonding relationships between protons and carbons, allowing for the complete assignment of the molecular skeleton.

NMR vs. SCXRD: NMR provides the atomic "blueprint" or connectivity map, while SCXRD provides the final 3D architectural model. NMR describes the molecule's average structure in the dynamic solution state, whereas SCXRD captures a static snapshot in the solid state.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its chemical formula and structure through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Tandem MS (MS/MS): Fragments the molecule and analyzes the resulting pieces, offering clues about the molecule's structure and connectivity.

MS vs. SCXRD: MS confirms the elemental composition (what atoms are present and how many), while SCXRD shows how those atoms are precisely arranged in three-dimensional space.[1]

Part 3: Synthesizing the Data for a Complete Structural Picture

No single technique tells the whole story. A robust structural characterization relies on the convergence of data from multiple orthogonal techniques.

Characterization_Funnel MS Mass Spectrometry (Molecular Formula) ValidatedStructure Unambiguously Validated 3D Molecular Structure MS->ValidatedStructure Confirms Identity NMR NMR Spectroscopy (Connectivity & Solution Conformation) NMR->ValidatedStructure Confirms Connectivity XRD X-ray Crystallography (3D Atomic Arrangement) XRD->ValidatedStructure Defines 3D Structure

Caption: Convergent approach to structural validation.

Comparative Summary of Techniques:

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[15]Atomic connectivity, solution-state conformation, and dynamics.[12]Molecular weight and elemental formula.[1]
Sample State Solid (single crystal).[13]Solution.[13][14]Gas phase (ions).
Key Advantage Unambiguous determination of 3D structure and absolute configuration.[3]Provides information on molecular dynamics in solution.[14]High sensitivity and accuracy for molecular formula determination.
Main Limitation Requires a high-quality single crystal, which can be difficult to obtain.[6]Provides an averaged structure; cannot determine absolute stereochemistry alone.Provides no direct 3D structural information.
Typical Use Case Definitive proof of structure for novel compounds, stereochemical assignment.Routine characterization, confirmation of synthesis, conformational analysis.Reaction monitoring, purity analysis, formula determination.

Conclusion

For drug development and materials science, where the precise three-dimensional structure of a molecule is non-negotiable, single-crystal X-ray crystallography stands as the gold standard. It is the only technique that provides direct, high-resolution spatial information, including the unambiguous assignment of absolute stereochemistry. While NMR and MS are essential, complementary tools that confirm connectivity and composition, SCXRD delivers the definitive atomic-level blueprint. The investment in developing crystallization methods is therefore a critical step in the research and development pipeline, providing the foundational structural data upon which all further mechanistic and functional studies are built.

References

  • Metherall, J. P., et al. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews. [Link]

  • SPT Labtech. "Chemical crystallization." [Link]

  • Wider, G., & Wüthrich, K. (n.d.). "Macromolecular Structure Determination: Comparison of Crystallography and NMR." Encyclopedia of Life Sciences. [Link]

  • Peak Proteins. (2024). "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM." [Link]

  • Unknown Author. "Comparison of NMR and X-ray crystallography." [Link]

  • Boldyreva, E.V. (2007). "Crystallization techniques for small molecules compounds: a review." Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Matas, A. (n.d.). "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?" [Link]

  • Gant, T. G. (2020). "Absolute Configuration of Small Molecules by Co‐Crystallization." Angewandte Chemie International Edition. [Link]

  • Staples, R. J. (2025). "Getting crystals your crystallographer will treasure: a beginner's guide." Michigan State University Department of Chemistry. [Link]

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." [Link]

  • Excillum. "Small molecule crystallography." [Link]

  • Wüthrich, K. (2010). "Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy." ResearchGate. [Link]

  • White, C. J., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. [Link]

  • Wikipedia. "R-factor (crystallography)." [Link]

  • PDBe-KB. "Analysing and evaluating macromolecular models." [Link]

  • Fraser, J. S., et al. (2011). "The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures." Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Re-Yang, Q., et al. (2022). "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics. [Link]

  • University of Waterloo. "About Single X-ray Diffraction." [Link]

  • Molnar, C. (n.d.). "Validation and Quality Assessment of X-ray Protein Structures." Protein-X-ray-Crystallography. [Link]

  • Benedetti, E., et al. (1976). "Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine." Journal of the American Chemical Society. [Link]

  • RCSB PDB. "Crystallographic Structure Factors and Electron Density, Resolution, and R-value." PDB-101. [Link]

  • Benedetti, E., Marsh, R. E., & Goodman, M. (1976). "Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine." PubMed. [Link]

  • Al-Shboul, T. M. A., et al. (2023). "Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine." MDPI. [Link]

Sources

Safety Operating Guide

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

As researchers, we often work with novel or niche intermediates like N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine where specific Safety Data Sheets (SDS) may be sparse or generic. In the absence of compound-specific regulatory mandates, you must apply the Functional Group Approach .

This compound is a secondary aliphatic amine attached to a cyclic ether . For disposal and safety purposes, it must be treated as a Corrosive (Basic) and Combustible Liquid .

Immediate Directive: Do NOT dispose of this down the drain. Do NOT mix with acidic waste streams (risk of exothermic reaction/fumes).[1] Segregate into Basic Organic Waste .

Chemical Profile & Hazard Characterization

To ensure safe handling, we deconstruct the molecule into its reactive components. This analysis dictates the waste stream.

FeatureChemical MoietyInferred HazardDisposal Implication
Base Secondary Amine (

)
Corrosive (pH > 11) Must be segregated from acids.
Solvent Tetrahydropyran RingPeroxide Former / Flammable Store away from light/air; check for peroxides if old.
Toxicity Aliphatic AmineAcute Tox.[2][3][4] / Irritant Full PPE (Nitrile gloves, goggles) required.
Waste Classification (RCRA - USA)
  • D002 (Corrosivity): Aqueous solutions with pH

    
     12.5.
    
  • D001 (Ignitability): If the flash point is

    
    C (Likely for this molecular weight).
    
  • U-Listed/P-Listed: Not specifically listed, but treat as characteristic hazardous waste.

Pre-Disposal: Segregation & Storage[7]

Proper segregation is the single most critical step to prevent laboratory accidents.

The "Amine Rule"

Never place N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine in a container with:

  • Acids: Immediate exothermic neutralization.

  • Oxidizers: Risk of fire or explosion.

  • Acid Chlorides/Anhydrides: Violent reaction.

Decision Matrix: Waste Segregation

WasteSegregation Start Start: Waste Identification IsPure Is the waste pure Stock Chemical? Start->IsPure IsMixed Is it mixed with Solvents/Reagents? IsPure->IsMixed No StreamA Stream A: Basic Organic Waste (High BTU Incineration) IsPure->StreamA Yes (Liquid) CheckpH Check pH / Composition IsMixed->CheckpH Liquid Mixture StreamC Stream C: Solid Hazardous Waste (Contaminated Wipes/PPE) IsMixed->StreamC Solid/Wipes CheckpH->StreamA Organic Solvent Base (>10% Organics) StreamB Stream B: Aqueous Basic Waste (Neutralization Required) CheckpH->StreamB Aqueous Base (<10% Organics)

Figure 1: Decision matrix for segregating amine-based waste streams.

Disposal Protocols

Protocol A: Satellite Accumulation (Lab Bench)

For daily experimental waste (reaction mixtures, washes).

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers (amines can corrode certain alloys/aluminum).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Basic Organic Waste: N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine, [Solvent Name]."

    • Hazard Checkbox: Mark "Corrosive" and "Flammable."

  • Venting: Use a vented cap if the waste contains volatile solvents or if there is any risk of slow gas evolution (common in mixed waste).

Protocol B: Stock Disposal (Pure Chemical)

For expired or unneeded pure reagent.

  • Do Not Decant: Keep the chemical in its original manufacturer bottle if possible.

  • Secondary Containment: Place the bottle inside a clear plastic bag (Ziploc) to contain any potential leaks or label degradation.

  • Manifesting: List the chemical by its full IUPAC name on your institution's waste pickup request. Do not use abbreviations.

  • Destruction Method: The preferred industry standard for this compound is High-Temperature Incineration with scrubber systems to manage nitrogen oxide (

    
    ) emissions.
    
Protocol C: Spill Cleanup (Immediate Action)

Self-validating safety step: If you cannot smell the amine (fishy/ammonia-like) after cleanup, the neutralization was likely successful.

  • Evacuate & Ventilate: Amines are respiratory irritants.[2]

  • PPE: Goggles, Lab Coat, Nitrile Gloves (Double gloving recommended).

  • Neutralization:

    • Do not use strong mineral acids (HCl) to clean a spill (too violent).

    • Use a Citric Acid or Sodium Bisulfate spill kit.

    • Sprinkle the neutralizer from the perimeter inward.

    • Wait for any fizzing to cease.

  • Collection: Scoop the resulting sludge into a container labeled "Solid Hazardous Waste (Amine Spill Debris)."

Regulatory & Compliance Framework

Adhering to these regulations protects your "License to Operate."

  • EPA (USA): Under 40 CFR 261, this waste is likely D001 (Ignitable) and D002 (Corrosive).

  • Sewer Ban: 40 CFR 403.5 prohibits discharging pollutants that cause a fire hazard or have a pH < 5.0 (though local POTWs often ban pH > 10-11 as well). Never sewer this compound.

  • Empty Containers: A container is considered "RCRA Empty" only if less than 3% of the weight remains (for containers < 119 gallons). Triple rinse with a solvent (ethanol/acetone), collect the rinsate as hazardous waste (Stream A), and deface the label before recycling the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Compound Summary: (Tetrahydro-2H-pyran-2-ylmethyl)amine (Structural Analog).[5] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

×

Retrosynthesis Analysis

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N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.